Chitohexaose hexahydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N6O25/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32/h1,8-36,44-57H,2-7,37-42H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGKFPLIUTTYHS-ZTVXPPBPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N6O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chitohexaose Hexahydrochloride: A Deep Dive into its Anti-Inflammatory Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the core mechanism of action of Chitohexaose Hexahydrochloride, a chitosan (B1678972) oligosaccharide with potent anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and experimental evidence that underpin its therapeutic potential.
Core Mechanism: Competitive Inhibition of TLR4 Signaling
This compound exerts its anti-inflammatory effects primarily through its interaction with Toll-like Receptor 4 (TLR4). It acts as a competitive inhibitor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. By binding to the active sites of TLR4, this compound effectively blocks the downstream signaling cascade initiated by LPS, thereby mitigating the production of pro-inflammatory cytokines.[1][2]
Instead of triggering the classical inflammatory pathway, this compound activates an alternative, anti-inflammatory pathway in macrophages. This leads to the upregulation of Arginase-1 and the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory responses makes this compound a promising candidate for conditions characterized by excessive inflammation, such as sepsis.[1][2] A functional TLR4 is critical for this alternative activation of macrophages.[1][2]
Signaling Pathways
The interaction of this compound with TLR4 initiates a distinct signaling cascade that diverges from the classical LPS-induced pathway.
References
The Biological Activity of Chitohexaose Hexahydrochloride: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of Chitohexaose (B1231835) hexahydrochloride, a chitosan (B1678972) oligosaccharide with significant therapeutic and agricultural potential. This document details its anti-inflammatory effects through the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway and its role in eliciting plant defense mechanisms. Quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are presented to support further research and development.
Core Biological Activities
Chitohexaose hexahydrochloride and its derivatives exhibit two primary, well-documented biological activities:
-
Anti-inflammatory Effects in Mammalian Systems: this compound acts as an antagonist to Lipopolysaccharide (LPS)-induced inflammation by binding to Toll-like Receptor 4 (TLR4). This interaction leads to a reduction in the production of pro-inflammatory cytokines.
-
Induction of Plant Defense Mechanisms: The acetylated form, hexaacetyl-chitohexaose, functions as a Pathogen-Associated Molecular Pattern (PAMP), triggering PAMP-triggered immunity (PTI) in plants. This leads to the upregulation of defense-related genes and enhanced resistance to pests.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data regarding the biological efficacy of chitohexaose and its analogs.
Table 1: Anti-inflammatory Activity of Chitohexaose and Analogs
| Compound | Assay | Target | Key Findings | Concentration | Reference |
| Chitohexaose | Cytokine Production | TNF-α and IL-6 | >50% reduction in production | 200 µM | [1] |
| Chitohexaose | Gene Expression | iNOS, IL-6, IL-1β mRNA | >50% reduction in mRNA levels | 200 µM | [1] |
| AVR-25 (Chitohexaose Analog) | TLR4 Binding | TLR4 | IC50 = 0.15 µM | 0.15 µM | |
| Chitohexaose | In vivo protection against endotoxemia | Mouse model | Complete protection against lethal LPS dose | 10 mg/kg (intraperitoneal) | [2][3] |
Table 2: Plant Defense Gene Upregulation by Hexaacetyl-chitohexaose
| Gene | Function | Fold Change | Time Point | Plant Species | Reference |
| WRKY22 | Transcription factor in PTI | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |
| GST1 | Detoxification, stress response | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |
| RAR1 | Co-chaperone in disease resistance | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |
| EDS1 | Regulator of salicylic (B10762653) acid signaling | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |
| PAL1 | Phenylalanine ammonia-lyase, secondary metabolism | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |
| NPR2 | Salicylic acid receptor | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |
| ICS1 | Salicylic acid biosynthesis | Downregulated (quantitative data not specified) | 1 hour | Sun Chu Sha mandarin |
Signaling Pathways
Anti-inflammatory Signaling Pathway in Macrophages
This compound exerts its anti-inflammatory effects by binding to the TLR4 receptor complex, thereby inhibiting the canonical LPS-induced signaling cascade. Instead of promoting a pro-inflammatory response, it is suggested to activate an alternative pathway leading to the upregulation of anti-inflammatory molecules like IL-10 and Arginase-1.[2][3] The canonical LPS-TLR4 pathway that is inhibited involves the recruitment of the adaptor protein MyD88, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3][4][5]
PAMP-Triggered Immunity (PTI) in Plants
Hexaacetyl-chitohexaose is recognized as a PAMP by plant cell surface receptors, likely involving LysM-receptor-like kinases such as CERK1. This recognition initiates a downstream signaling cascade, often involving Mitogen-Activated Protein Kinases (MAPKs), which culminates in the activation of transcription factors (e.g., WRKYs). These transcription factors then induce the expression of a suite of defense-related genes, leading to a heightened state of immunity against pathogens and pests.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
Objective: To quantify the inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine production in macrophages.
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in 24-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.[2]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM). Incubate for 24 hours.[1]
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 6 to 24 hours.[1] Include a vehicle control (no chitohexaose, no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6]
-
Gene Expression Analysis (qRT-PCR):
-
Lyse the remaining cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative real-time PCR using primers specific for iNOS, Il6, Il1b, and a housekeeping gene (e.g., Actb).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[7]
-
Plant Defense Gene Expression Analysis
Objective: To measure the change in the expression of defense-related genes in plants treated with hexaacetyl-chitohexaose.
Plant Material: Young, fully-expanded leaves of Citrus sinensis or other model plants.
Methodology:
-
Treatment: Infiltrate leaves with a 100 µg/mL solution of hexaacetyl-chitohexaose or sterile water (control).
-
Sample Collection: Harvest leaf tissue at specified time points (e.g., 1 hour and 18 hours post-infiltration).
-
RNA Extraction and cDNA Synthesis: Immediately freeze the collected tissue in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit and synthesize cDNA.[8][9][10]
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers for target defense genes (WRKY22, GST1, etc.) and a stable reference gene (e.g., Actin or Ubiquitin).[7]
-
Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melting curve to ensure primer specificity.[7]
-
-
Data Analysis: Calculate the relative fold change in gene expression in treated samples compared to controls using the 2-ΔΔCt method.[7]
Insect Antifeedant Assay using Electrical Penetration Graph (EPG)
Objective: To monitor and quantify the feeding behavior of phloem-feeding insects on plants treated with chito-oligosaccharides.
Insect and Plant: Asian citrus psyllid (Diaphorina citri) and citrus seedlings.
Methodology:
-
Insect Preparation: Anesthetize an adult psyllid and attach a fine gold wire to its dorsum using conductive silver paint.
-
Plant Preparation: Treat citrus leaves with the chito-oligosaccharide solution or a control solution.
-
EPG Setup:
-
Data Recording: Allow the insect to probe the leaf surface. The EPG system records distinct voltage waveforms that correspond to specific feeding activities (e.g., non-probing, pathway, phloem salivation, phloem ingestion, xylem ingestion).[12][13][14]
-
Data Analysis: Analyze the EPG recordings to determine the duration and frequency of each feeding behavior. Compare the feeding patterns of psyllids on treated versus control plants.
Conclusion
This compound demonstrates significant and multifaceted biological activities. Its ability to selectively modulate the TLR4 signaling pathway presents a promising avenue for the development of novel anti-inflammatory therapeutics for conditions such as sepsis.[2][3] In parallel, the capacity of its acetylated derivative to elicit robust defense responses in plants highlights its potential as a biocompatible and effective crop protection agent. The detailed methodologies and pathways described in this guide provide a solid foundation for researchers to further explore and harness the therapeutic and agricultural applications of this versatile oligosaccharide.
References
- 1. mdpi.com [mdpi.com]
- 2. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the TLR4/Myd88/NF-κB Signaling Pathway on NLRP3 Inflammasome in Coronary Microembolization-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]
- 8. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.flvc.org [journals.flvc.org]
- 12. researchgate.net [researchgate.net]
- 13. lcb.esalq.usp.br [lcb.esalq.usp.br]
- 14. researchgate.net [researchgate.net]
Chitohexaose Hexahydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and biological activities of Chitohexaose (B1231835) Hexahydrochloride. The information is intended to support research and development efforts in fields such as immunology, pharmacology, and drug discovery.
Core Structural and Physicochemical Properties
Chitohexaose is an oligosaccharide composed of six β-(1→4)-linked D-glucosamine units. The hexahydrochloride salt form enhances its solubility in aqueous solutions.
Structure:
-
Systematic Name: β-D-Glucopyranose, O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-2-amino-2-deoxy-, hexahydrochloride
-
Molecular Formula: C₃₆H₇₄Cl₆N₆O₂₅[1]
-
Molecular Weight: 1203.72 g/mol [1]
-
CAS Numbers: 127171-88-4, 41708-95-6 (often used interchangeably)
-
2D Structure: (A 2D chemical structure diagram of chitohexaose would be presented here. Due to the limitations of this format, a visual representation cannot be directly embedded. Researchers are advised to refer to chemical databases such as PubChem for a visual representation.)
Physicochemical Properties:
| Property | Value | Source |
| Purity | ≥96% (by HPLC) | Specification Sheet |
| Appearance | White to off-white solid | Specification Sheet |
| Boiling Point | 1298.9 ± 65.0 °C | Predicted |
| Density | 1.71 ± 0.1 g/cm³ | Predicted |
| Storage Temperature | 2°C to 8°C | [2] |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
| Specific Optical Rotation | Data not available | - |
Biological Activity and Mechanism of Action
Chitohexaose Hexahydrochloride has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the modulation of Toll-like Receptor (TLR) signaling pathways in immune cells, particularly macrophages.
Anti-inflammatory Effects:
Chitohexaose has been shown to inhibit the production of pro-inflammatory mediators induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria. It achieves this by binding to the active sites of TLR4, thereby competitively inhibiting LPS-induced inflammation[3][4]. Additionally, studies suggest that chitohexaose can also down-regulate TLR2 levels, further contributing to its anti-inflammatory effects[5].
Modulation of Macrophage Activation:
Interestingly, beyond inhibiting the classical (M1) pro-inflammatory activation of macrophages by LPS, chitohexaose also promotes an alternative (M2) activation pathway[6][7]. This dual activity suggests a potential role in not only suppressing inflammation but also promoting tissue repair and resolution of inflammation.
Signaling Pathway:
Chitohexaose exerts its anti-inflammatory effects by interfering with downstream signaling cascades initiated by TLR activation. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. By inhibiting the activation of NF-κB, chitohexaose reduces the transcription of genes encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Pre-treatment: Prepare various concentrations of this compound in complete DMEM. Remove the culture medium from the wells and replace it with 100 µL of the this compound solutions. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 1,000 rpm for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated group.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells treated as in the anti-inflammatory assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Following the 24-hour incubation with this compound and LPS, remove the culture supernatant.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used to assess the purity of this compound. The following is a general method for the analysis of chitooligosaccharides that can be adapted.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Amino-terminated silica (B1680970) column (e.g., NH2P-50 4E) or a reversed-phase C18 column with a suitable ion-pairing agent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For an amino column, a typical mobile phase is a mixture of water and acetonitrile (e.g., 35:65 v/v)[8]. For a C18 column, a gradient elution may be necessary for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm[6].
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Analyze the resulting chromatograms to determine the retention time and peak area of chitohexaose. Purity can be calculated based on the relative peak area.
Conclusion
This compound is a promising bioactive compound with well-documented anti-inflammatory properties. Its ability to modulate TLR signaling and promote an alternative macrophage activation phenotype makes it a compelling candidate for further investigation in the context of inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this interesting oligosaccharide. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC determination of chitooligosaccharides [journal.buct.edu.cn]
A Technical Guide to the Synthesis and Purification of Chitohexaose Hexahydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of chitohexaose (B1231835) hexahydrochloride, a chitosan (B1678972) oligosaccharide with significant potential in various biomedical applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying workflows for enhanced clarity.
Introduction
Chitohexaose, a hexamer of β-(1→4)-linked D-glucosamine, is a well-defined chitosan oligosaccharide (COS) that has garnered considerable interest in the scientific community. Its biological activities, which include anti-inflammatory and anti-tumor effects, are often dependent on its specific degree of polymerization.[1] The hexahydrochloride salt form enhances its solubility and stability, making it suitable for a range of research and development applications. The synthesis of chitohexaose hexahydrochloride typically involves the controlled depolymerization of chitosan, a naturally abundant polysaccharide, followed by a multi-step purification process to isolate the desired hexamer.
Synthesis of Chitohexaose: Acid Hydrolysis of Chitosan
A common and effective method for producing a mixture of chito-oligosaccharides, including chitohexaose, is through the acid hydrolysis of chitosan.[2] Hydrochloric acid is frequently employed for this purpose due to its efficiency in cleaving the glycosidic bonds.[3][4]
Experimental Protocol: Acid Hydrolysis
This protocol is synthesized from established methodologies for the acid hydrolysis of chitosan to produce low molecular weight chito-oligosaccharides.
Materials:
-
High molecular weight chitosan (Degree of Deacetylation (DDA) >80%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ice bath
Procedure:
-
Preparation of Chitosan Suspension: Suspend 1 part by weight of chitosan flakes or powder in 5-30 parts by weight of concentrated hydrochloric acid (≥10 N).[5]
-
Hydrolysis Reaction: Heat the suspension with reflux in a water bath at a constant temperature between 60-100°C for 1-4 hours.[5] The reaction time and temperature can be varied to optimize the yield of the desired oligosaccharide fraction. For instance, hydrolysis with 6 M HCl at 70°C for 2 hours has been shown to produce chito-oligosaccharides with a degree of polymerization (DP) ranging from 2 to 12.[4]
-
Termination of Reaction: After the designated time, rapidly cool the reaction mixture in an ice bath to stop the hydrolysis.
-
Removal of Insoluble Material: Centrifuge the cooled solution to pellet any unreacted chitosan and other insoluble materials.
-
Decolorization: Add activated carbon to the supernatant, stir for a period, and then filter to remove the activated carbon and colored impurities.
-
Concentration: Remove the hydrochloric acid by concentration under reduced pressure.
-
Precipitation of Oligosaccharides: Precipitate the chito-oligosaccharide mixture by adding a sufficient volume of acetone to the concentrated, neutralized hydrolysate.[6]
-
Collection and Drying: Collect the precipitated chito-oligosaccharides by filtration, wash with acetone, and dry under vacuum to obtain a crude mixture.
Quantitative Data: Acid Hydrolysis
The yield and composition of the resulting chito-oligosaccharide mixture are highly dependent on the specific reaction conditions. The following table summarizes data from various acid hydrolysis experiments.
| Chitosan Source (MW, DDA) | Acid (Concentration) | Temperature (°C) | Time (h) | Product (MW/DP) | Yield (%) | Reference |
| 200 kDa, 90% DDA | 2 M HCl | - | 12 | 2 kDa | 85.2 | [3] |
| 658 kDa, 82% DDA | 6 M HCl | 70 | 2 | DP 2-12 | - | [4] |
| Not specified | ≥10 N HCl | 60-100 | 1-4 | Oligosaccharides | - | [5] |
Purification of Chitohexaose
The crude chito-oligosaccharide mixture obtained from hydrolysis requires further purification to isolate chitohexaose. A combination of chromatographic techniques is typically employed for this purpose.[7]
Experimental Workflow: Purification
The following diagram illustrates a typical workflow for the purification of chitohexaose from a crude hydrolysate.
Caption: A multi-step chromatographic workflow for the purification of chitohexaose.
Detailed Protocols for Purification
3.2.1. Ion-Exchange Chromatography (IEC)
IEC is an effective first step to fractionate the crude mixture based on the charge of the amino groups on the glucosamine (B1671600) units.[8]
Materials:
-
Cation exchange resin (e.g., Dowex 50W-X8 or CM Sephadex C-25)[4][8]
-
Hydrochloric acid (HCl) or Sodium Chloride (NaCl) solutions of varying concentrations for elution
-
pH meter
Procedure:
-
Column Packing: Prepare a column with the chosen cation exchange resin and equilibrate it with a starting buffer of low ionic strength (e.g., 1 N HCl).[8]
-
Sample Loading: Dissolve the crude chito-oligosaccharide mixture in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound oligosaccharides using a stepwise or linear gradient of increasing ionic strength (e.g., a stepwise gradient of HCl from 1 N to 4.5 N).[8]
-
Fraction Collection: Collect fractions and monitor the elution profile using techniques such as thin-layer chromatography (TLC) or a refractive index detector.
-
Pooling Fractions: Pool the fractions containing chitohexaose based on the analysis.
3.2.2. Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration chromatography, separates molecules based on their size. This is a crucial step to isolate the hexamer from other oligomers.[7]
Materials:
-
SEC resin (e.g., Sephadex G-15 or a similar matrix suitable for separating small oligosaccharides)
-
Elution buffer (e.g., a dilute acid or salt solution)
Procedure:
-
Column Preparation: Pack a column with the SEC resin and equilibrate it with the chosen elution buffer.
-
Sample Application: Apply the concentrated, chitohexaose-containing fraction from the IEC step to the top of the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. Larger molecules will elute first.
-
Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure chitohexaose.
3.2.3. High-Performance Liquid Chromatography (HPLC)
For final polishing and to obtain high-purity chitohexaose, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used.[7][9]
Materials:
-
HPLC system with a suitable detector (e.g., UV at 210 nm or a refractive index detector)
-
Appropriate HPLC column (e.g., an amino-based column for HILIC)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)[10]
Procedure:
-
Method Development: Develop a suitable gradient elution method to achieve optimal separation of chitohexaose from closely related oligomers. A gradient of acetonitrile/water (v/v) from 80/20 to 60/40 over 60 minutes has been shown to be effective for separating N-acetyl-chito-oligosaccharides.[10]
-
Injection and Separation: Inject the chitohexaose-containing fraction from the SEC step into the HPLC system.
-
Fraction Collection: Collect the peak corresponding to chitohexaose.
-
Purity Analysis: Re-inject a small amount of the collected fraction to confirm its purity.
Conversion to this compound
The final step involves the conversion of the purified chitohexaose to its hexahydrochloride salt to improve its stability and solubility.
Experimental Protocol
-
Dissolution: Dissolve the purified chitohexaose in deionized water.
-
Acidification: Carefully add a stoichiometric amount of hydrochloric acid (6 moles of HCl per mole of chitohexaose) to the solution while stirring.
-
Lyophilization: Freeze-dry the resulting solution to obtain this compound as a white, flocculent powder.
Characterization of this compound
The identity and purity of the final product should be confirmed using various analytical techniques.
Analytical Methods and Expected Results
| Analytical Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification | A single major peak with a retention time corresponding to a chitohexaose standard.[11] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion corresponding to chitohexaose.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H and 13C NMR spectra consistent with the structure of chitohexaose.[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Characteristic peaks for amine, hydroxyl, and glycosidic bonds.[14] |
Logical Relationship of Synthesis and Purification Steps
The following diagram illustrates the logical progression from the starting material to the final, purified product.
Caption: Logical flow from chitosan to purified this compound.
References
- 1. Frontiers | Controllable preparation of chitosan oligosaccharides via a recombinant chitosanase from marine Streptomyces lydicus S1 and its potential application on preservation of pre-packaged tofu [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. JPS6121102A - Preparation of chitosan oligosaccharide - Google Patents [patents.google.com]
- 6. KR100296738B1 - Process for producing chitosan oligosaccharide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1H NMR characterization of chitin tetrasaccharide in binary H2O:DMSO solution: Evidence for anomeric end-effect propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan [mdpi.com]
A Comprehensive Technical Guide to the Anti-Inflammatory Effects of Chitohexaose Hexahydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of Chitohexaose hexahydrochloride, a specific chitooligosaccharide (COS) derived from the deacetylation and hydrolysis of chitin. Chitohexaose has demonstrated significant potential as a therapeutic agent for inflammatory conditions by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Anti-Inflammatory Action
Chitohexaose exerts its anti-inflammatory effects primarily by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] The process is initiated by the interaction of Chitohexaose with Toll-like receptors (TLRs) on the surface of immune cells, such as macrophages.[1][2]
Specifically, research indicates that Chitohexaose can down-regulate the expression of TLR2 and interfere with the dimerization of TLR2/TLR4, which is crucial for recognizing inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3] This interference impedes the downstream signaling cascade that leads to inflammation.[1]
Upon LPS stimulation in macrophages, the IκBα protein is typically phosphorylated and degraded, which releases the NF-κB p65 subunit to translocate into the nucleus.[1] Once in the nucleus, p65 initiates the transcription of various pro-inflammatory genes. Chitohexaose treatment has been shown to significantly reduce the phosphorylation of IκBα and the nuclear translocation of p65, thereby suppressing the expression of target inflammatory genes.[1] Some studies also suggest the involvement of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways in the anti-inflammatory actions of chitooligosaccharides.[1]
dot
Caption: Proposed Anti-Inflammatory Mechanism of Chitohexaose.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of Chitohexaose has been quantified in various in vitro and in vivo models. The data consistently demonstrates a potent, dose-dependent reduction in key inflammatory markers.
| Inflammatory Marker | Parameter Measured | Effect of Chitohexaose (COS6) | Citation |
| Nitric Oxide (NO) | Production | Significant inhibition.[1][2] | [1][2] |
| iNOS | mRNA Expression | Significant reduction (>50%).[1][2] | [1][2] |
| TNF-α | Protein Secretion | Significant reduction (>50%).[1][2] | [1][2] |
| TNF-α | mRNA Expression | Significant reduction.[1] | [1] |
| IL-6 | Protein Secretion | Significant reduction (>50%).[1][2] | [1][2] |
| IL-6 | mRNA Expression | Significant reduction (>50%).[1][2] | [1][2] |
| IL-1β | mRNA Expression | Significant reduction (>50%).[1][2] | [1][2] |
| MCP-1 | Protein Secretion | Significant inhibition.[1][2] | [1][2] |
| p-IκBα | Protein Level | Significant reduction.[1] | [1] |
| p65 | Protein Level | Significant reduction.[1] | [1] |
| Model | Compound | Dosage | Key Findings | Citation |
| Carrageenan-Induced Paw Edema (Mice) | COS Mixtures | 500 mg/kg b.w. | Significant reduction in paw edema, comparable to indomethacin.[4][5] Suggests inhibition of the cyclooxygenase pathway.[4] | [4][5] |
| Cecal Ligation and Puncture (CLP) Sepsis (Mice) | AVR-25 (Novel Chitohexaose Analog) | 10 mg/kg | Significantly decreased pro-inflammatory cytokines (TNF-α, MIP-1, iNOS), improved bacterial clearance, and reduced tissue injury.[6] | [6] |
| Xylene-Induced Ear Edema (Mice) | COS | 30 and 300 mg/kg | Showed a significant antiedematogenic response.[7] | [7] |
| Zymosan-Induced Air Pouch (Mice) | COS | 30 and 300 mg/kg | Significant reductions in leukocyte migration, cytokine release, and protein exudate.[7] | [7] |
Detailed Experimental Protocols
The following section outlines the standard methodologies used to evaluate the anti-inflammatory effects of Chitohexaose.
The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[1][8]
-
Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.[8]
-
Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction).
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media.[8]
-
Cells are incubated for a further period (e.g., 24 hours) before harvesting supernatants or cell lysates for analysis.[8]
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
After incubation, 100 µL of cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 520-540 nm using a microplate reader.[8] The concentration of nitrite (B80452), a stable product of NO, is determined by comparison with a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial ELISA kits.[9][10]
-
The protocol generally involves coating a 96-well plate with a capture antibody specific to the cytokine of interest.
-
Supernatant samples and standards are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which reacts with the enzyme to produce a measurable color change.
-
The absorbance is read, and cytokine concentrations are calculated from the standard curve.[9][10]
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable reagent like TRIzol.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for PCR with specific primers for target genes (e.g., iNOS, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization. The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.[1]
-
-
Western Blotting:
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Antibody Incubation: The membrane is blocked (e.g., with 5% skim milk) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-IκBα, p65, iNOS, β-actin).[1][8] This is followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified and normalized to a loading control like β-actin.[1]
-
-
Carrageenan-Induced Paw Edema:
-
Mice (e.g., balb/c) are administered Chitohexaose or a control substance orally or intraperitoneally.[5]
-
After a set time (e.g., 60 minutes), a solution of carrageenan is injected into the sub-plantar surface of the right hind paw to induce localized inflammation and edema.[5]
-
Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 6 hours) after the carrageenan injection using a plethysmometer.[5]
-
The percentage inhibition of edema is calculated by comparing the measurements from the treated groups with the control group.
dot
Caption: In Vitro Experimental Workflow for Anti-Inflammatory Assays.
Conclusion and Future Directions
This compound has emerged as a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the TLR-mediated NF-κB signaling pathway.[1][2] Both in vitro and in vivo studies consistently show its ability to significantly reduce the production of key pro-inflammatory mediators, including NO, iNOS, TNF-α, IL-6, and IL-1β.[1][6] The presented quantitative data and established experimental protocols provide a solid foundation for further research and development.
Future investigations should focus on the bioavailability, pharmacokinetics, and safety profile of this compound in more complex preclinical models. Elucidating its effects on other inflammatory pathways, such as the MAPK pathway, will provide a more complete understanding of its therapeutic potential.[1] The development of optimized delivery systems could further enhance its efficacy for clinical applications in treating a range of inflammatory diseases.
References
- 1. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Chitohexaose Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitohexaose Hexahydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Biological Activity, and Experimental Applications of a Promising Immunomodulatory Agent.
Introduction
Chitohexaose (B1231835) hexahydrochloride is a well-defined chitosan (B1678972) oligosaccharide that has garnered significant interest within the scientific community for its potent immunomodulatory and anti-inflammatory properties. As a derivative of chitin, one of the most abundant natural biopolymers, chitohexaose offers a promising avenue for the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of chitohexaose hexahydrochloride, including its chemical identity, biological functions with a focus on relevant signaling pathways, and detailed experimental protocols for its application in research settings.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental research. The following table summarizes its key identifiers and characteristics.
| Property | Value | Reference |
| CAS Number | 41708-95-6 | [1][2] |
| Molecular Formula | C₃₆H₆₈N₆O₂₅·6HCl | |
| Molecular Weight | 1203.73 g/mol | [3] |
| Appearance | Off-white to pale yellow powder or flocculent lyophilisate | [2] |
| Purity | >96% | [2] |
| Storage | Store at room temperature | [2] |
| Solubility | For obtaining a higher solubility, it is recommended to warm the tube at 37 °C and shake it in an ultrasonic bath for a while. | [3] |
Note: While 41708-95-6 is the most consistently cited CAS number for the hexahydrochloride form, the CAS number 127171-88-4 has also been associated with this compound[4]. The CAS number for the free base, chitohexaose, is 6734-92-5[5][6].
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through the modulation of innate immune responses, particularly by interacting with macrophages. Research has elucidated its role in promoting an alternative anti-inflammatory macrophage phenotype and in activating the AMP-activated protein kinase (AMPK) pathway.
Macrophage Polarization via Toll-Like Receptor 4 (TLR4)
A pivotal study by Panda et al. (2012) revealed that chitohexaose can activate macrophages through an alternative pathway mediated by Toll-Like Receptor 4 (TLR4)[7][8][9]. This is significant because TLR4 is the primary receptor for lipopolysaccharide (LPS), a potent pro-inflammatory molecule from gram-negative bacteria.
Chitohexaose appears to act as a TLR4 antagonist in the context of LPS-induced inflammation, inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7]. Concurrently, it promotes the alternative activation of macrophages, leading to the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10[7][8]. This dual action makes chitohexaose a compelling candidate for mitigating inflammatory conditions like endotoxemia[7][8][9].
Below is a diagram illustrating the proposed signaling pathway for chitohexaose-mediated alternative macrophage activation.
Caption: Chitohexaose interaction with the TLR4/MD2 complex.
AMPK Signaling Pathway Activation
Chitosan oligosaccharides, including chitohexaose, have been shown to activate the AMP-activated protein kinase (AMPK) pathway[10][11]. AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes. Activation of AMPK by chitosan oligosaccharides has been linked to the suppression of inflammatory responses in synoviocytes, suggesting a potential therapeutic role in osteoarthritis[10]. The mechanism of activation can involve an increase in the cellular ADP/ATP ratio[10].
The following diagram depicts a generalized workflow for studying the effects of chitohexaose on AMPK activation.
Caption: Investigating Chitohexaose's effect on AMPK activation.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on macrophage polarization. These should be adapted based on specific experimental needs and cell types.
In Vitro Macrophage Polarization
Objective: To assess the effect of chitohexaose on the polarization of murine bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound
-
Bone marrow cells from mice (e.g., C57BL/6)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Recombinant murine IL-4
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA isolation, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Generation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete medium supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into macrophages (M0). Change the medium on day 3 and day 6.
-
-
Macrophage Polarization:
-
Plate the M0 macrophages at a suitable density (e.g., 1 x 10⁶ cells/mL) in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µg/mL) for 2 hours.
-
Induce classical activation (M1) by adding LPS (e.g., 100 ng/mL) for 24 hours.
-
Induce alternative activation (M2) by adding IL-4 (e.g., 20 ng/mL) for 24 hours.
-
Include appropriate controls: untreated M0 macrophages, M1 polarized macrophages without chitohexaose, and M2 polarized macrophages without chitohexaose.
-
-
Analysis of Macrophage Phenotype:
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10). Normalize to a housekeeping gene (e.g., Actb).
-
-
Cytokine Production (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, and IL-10 using specific ELISA kits according to the manufacturer's instructions.
-
-
Quantitative Data Example:
The following table provides an example of how to present quantitative data from a macrophage polarization experiment. The values are hypothetical and for illustrative purposes only.
| Treatment Group | Nos2 mRNA (Fold Change) | Arg1 mRNA (Fold Change) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| M0 Control | 1.0 | 1.0 | < 10 | < 10 |
| LPS (100 ng/mL) | 150.0 ± 12.5 | 1.2 ± 0.3 | 2500 ± 210 | 50 ± 8 |
| LPS + Chitohexaose (50 µg/mL) | 75.0 ± 8.9 | 5.5 ± 0.8 | 1200 ± 150 | 250 ± 30 |
| IL-4 (20 ng/mL) | 1.5 ± 0.4 | 50.0 ± 6.2 | < 10 | 400 ± 45 |
| Chitohexaose (50 µg/mL) alone | 2.1 ± 0.5 | 8.0 ± 1.1 | < 10 | 150 ± 20 |
Conclusion
This compound is a valuable research tool for investigating the intricacies of innate immunity and inflammation. Its ability to modulate macrophage function through the TLR4 and AMPK signaling pathways highlights its potential for therapeutic applications in inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating oligosaccharide. Further research into its detailed molecular interactions and in vivo efficacy will undoubtedly pave the way for its translation into clinical practice.
References
- 1. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. This compound - Matexcel [matexcel.com]
- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. Chitohexaosehexahydrochloride [chembk.com]
- 5. Chitohexaose | C36H68N6O25 | CID 3081404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | Semantic Scholar [semanticscholar.org]
- 10. Chitosan oligosaccharide suppresses synovial inflammation via AMPK activation: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of AMPK by chitosan oligosaccharide in intestinal epithelial cells: Mechanism of action and potential applications in intestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitohexaose Hexahydrochloride: A Technical Deep Dive into its Origins, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitohexaose hexahydrochloride, a chitosan (B1678972) oligosaccharide, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, origin, chemical characteristics, and biological functions, with a particular focus on its interaction with Toll-like Receptor 4 (TLR4). Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to support further research and drug development efforts in this area.
Introduction
This compound is an oligosaccharide derived from chitosan, a naturally abundant polysaccharide found in the exoskeletons of crustaceans and the cell walls of fungi. As a hexamer of glucosamine, it exists in a hydrochloride salt form to enhance its solubility and stability. Its primary recognized biological activity is the inhibition of lipopolysaccharide (LPS)-induced inflammation through competitive binding to the active sites of Toll-like Receptor 4 (TLR4)[1][2][3]. This mechanism of action positions this compound as a potential therapeutic agent for inflammatory conditions.
Discovery and Origin
While the specific historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature, its origin is intrinsically linked to the broader research into chitin (B13524) and chitosan derivatives. Chitin, a polymer of N-acetylglucosamine, has long been recognized as a major component of invertebrate exoskeletons and fungal cell walls. The enzymatic or chemical hydrolysis of chitosan, the deacetylated form of chitin, yields a range of chitosan oligosaccharides (COS) of varying lengths, including the hexamer, chitohexaose.
The production of this compound typically involves the extraction and deacetylation of chitin from natural sources, followed by controlled hydrolysis and subsequent purification to isolate the six-unit oligosaccharide. The final conversion to the hexahydrochloride salt is a standard chemical process to improve its physicochemical properties for research and potential pharmaceutical applications.
Physicochemical Properties
This compound is commercially available as an off-white to pale yellow powder or a flocculent lyophilisate[4]. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C36H68N6O25·6HCl | [5] |
| Molecular Weight | 1203.73 g/mol | [5] |
| CAS Number | 41708-95-6 | [4][5][6] |
| Purity | >96% or 98% | [4][7] |
| Appearance | Off-white to pale yellow powder or flocculent lyophilisate | [4][8] |
| Storage Temperature | 2°C - 8°C or Room Temperature | [4][5] |
Experimental Protocols
General Isolation and Purification
The isolation of this compound from raw chitin involves a multi-step process. While specific proprietary methods may vary between suppliers, a general workflow can be described.
This process utilizes modern separation technologies which can include integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange chromatography to achieve a high degree of purity[4].
Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of the final product[8]. A suitable column, such as an amino-functionalized silica (B1680970) column, can be used with a mobile phase gradient of acetonitrile (B52724) and water to separate oligosaccharides of different lengths.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be employed to elucidate the chemical structure and confirm the degree of polymerization and the presence of the hydrochloride salt.
Biological Activity and Signaling Pathway
The most well-documented biological activity of this compound is its anti-inflammatory effect, mediated through its interaction with Toll-like Receptor 4 (TLR4)[1][2][3]. TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The binding of LPS to TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound acts as a competitive antagonist at the TLR4 receptor, thereby inhibiting the inflammatory response induced by LPS.
It is important to note that the acetylated form, hexaacetyl-chitohexaose, has been shown to activate defense-associated genes in plants, suggesting that the biological activity of chito-oligosaccharides can be dependent on their specific chemical structure and the biological context.
Applications in Drug Discovery and Development
The anti-inflammatory properties of this compound make it a compelling candidate for further investigation in drug discovery and development[9]. Its potential applications could span a range of inflammatory and autoimmune diseases where the TLR4 signaling pathway is implicated. The use of advanced analytical techniques like capillary electrophoresis (CE) will be crucial in the development of pharmaceutical formulations containing this compound, allowing for precise determination of physicochemical properties and quality control[10].
Conclusion
This compound is a well-characterized chitosan oligosaccharide with significant potential as an anti-inflammatory agent. Its ability to antagonize the TLR4 receptor provides a clear mechanism of action for further preclinical and clinical investigation. This technical guide has summarized the current knowledge on its origin, properties, and biological activity, providing a foundation for researchers and drug development professionals to explore its therapeutic potential. Further research is warranted to fully elucidate its efficacy and safety profile in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. This compound - Matexcel [matexcel.com]
- 5. Chitohexaose 6HCl | 41708-95-6 | OC09273 | Biosynth [biosynth.com]
- 6. CAS No.41708-95-6,this compound Suppliers [lookchem.com]
- 7. This compound, CasNo.41708-95-6 Wuhan Fortuna Chemical Co.,Ltd China (Mainland) [whfortuna.lookchem.com]
- 8. This compound manufacturer, CasNo.41708-95-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 9. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Chitohexaose hexahydrochloride role in innate immunity
An In-depth Technical Guide on the Role of Chitohexaose (B1231835) Hexahydrochloride in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens. Macrophages are central players in this response, capable of adopting different activation states to either promote inflammation and pathogen clearance or resolve inflammation and facilitate tissue repair. Chitohexaose hexahydrochloride, a chitin-derived oligosaccharide, has emerged as a significant modulator of innate immunity. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Chitohexaose demonstrates a unique ability to steer macrophage activation towards an anti-inflammatory, tissue-reparative phenotype, primarily through its interaction with Toll-like receptor 4 (TLR4), offering a promising avenue for therapeutic intervention in inflammatory diseases.
Mechanism of Action: A Dual Role in Macrophage Activation
This compound exerts its immunomodulatory effects by directly engaging with TLR4 on the surface of macrophages.[1][2][3] Unlike lipopolysaccharide (LPS), a potent inflammatory agent that also binds to TLR4 and triggers a classical (M1) inflammatory response, chitohexaose induces an alternative (M2) activation pathway.[1][2][3] This alternative activation is characterized by the upregulation of anti-inflammatory mediators and a suppression of pro-inflammatory signaling cascades.
Alternative Macrophage Activation
Upon binding to TLR4, chitohexaose promotes a signaling cascade that leads to the upregulation of Arginase-1 and the production of high levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] Arginase-1 is a hallmark of M2 macrophages and contributes to tissue repair by producing ornithine and polyamines, which are essential for cell growth and collagen formation.[4][5] IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in dampening excessive inflammatory responses.[6][7][8][9][10] The functionality of TLR4 is critical for this process, as macrophages with a non-functional TLR4 (from C3H/HeJ mice) do not become activated by chitohexaose.[1][2]
Inhibition of Classical Macrophage Activation
In addition to promoting an M2 phenotype, chitohexaose competitively inhibits the binding of LPS to TLR4.[1] This competitive inhibition effectively blocks the classical inflammatory pathway typically induced by LPS.[1][2] Consequently, the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) is significantly reduced.[1][2][11] This dual action of promoting an anti-inflammatory state while simultaneously blocking a pro-inflammatory one makes chitohexaose a compelling candidate for the treatment of endotoxemia and other inflammatory conditions.[1][2][3]
Quantitative Data Summary
The immunomodulatory effects of chitohexaose have been quantified in several studies. The following tables summarize the key findings on its impact on macrophage-derived cytokines and other markers.
| Table 1: Effect of Chitohexaose on Cytokine Production in Macrophages | ||
| Cytokine | Treatment Condition | Observed Effect |
| IL-10 | Chitohexaose | Upregulation / High levels released[1][2] |
| TNF-α | LPS + Chitohexaose | Inhibition/Significant reduction (>50%)[1][2][11] |
| IL-1β | LPS + Chitohexaose | Inhibition[1][2][11] |
| IL-6 | LPS + Chitohexaose | Inhibition/Significant reduction (>50%)[1][2][11] |
| Table 2: Effect of Chitohexaose on Other Markers of Macrophage Activation | ||
| Marker | Treatment Condition | Observed Effect |
| Arginase-1 | Chitohexaose | Upregulation[1][2] |
| iNOS (mRNA) | LPS + Chitohexaose | Reduction (>50%)[11] |
| NO (Nitric Oxide) | LPS + Chitohexaose | Significant inhibition[11] |
Experimental Protocols
The following protocols are adapted from established methodologies for studying macrophage activation and can be specifically tailored for investigating the effects of this compound.
In Vitro Macrophage Stimulation
This protocol describes the stimulation of murine macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) to assess the effects of chitohexaose.
-
Cell Culture: Culture RAW264.7 macrophages or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and antibiotics. Seed 0.5 x 10^6 cells/well in 24-well plates and allow them to adhere for 8-10 hours.[1]
-
Stimulation:
-
For alternative activation studies, treat adherent macrophages with this compound (e.g., 10 µg/mL) for 24-48 hours.[1]
-
For inhibition studies, pre-treat macrophages with this compound for 1-2 hours before stimulating with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C for subsequent cytokine analysis.[12]
-
Cell Lysate Preparation: For protein or RNA analysis, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer for Western blotting or a suitable buffer for RNA extraction).
Cytokine Quantification by ELISA
This protocol outlines the measurement of cytokine concentrations in the collected cell culture supernatants using a sandwich ELISA.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-10 or anti-mouse TNF-α) overnight at 4°C.[13][14]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[13]
-
Sample Incubation: Add diluted cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[13]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.[14]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.[15]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.[15]
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.[13]
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis of TLR4 Signaling Pathway
This protocol is for assessing the activation of key proteins in the TLR4 signaling pathway in macrophage cell lysates.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., TLR4, MyD88, phosphorylated NF-κB p65, total NF-κB p65, Arginase-1) overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Caption: Chitohexaose's dual action on macrophages via the TLR4 receptor.
Caption: Experimental workflow for assessing chitohexaose's immunomodulatory effects.
Caption: Logical relationship of chitohexaose inhibiting the LPS-induced inflammatory cascade.
References
- 1. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 4. Transcriptional regulation of macrophage arginase 1 expression and its role in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginase 1: A novel macrophage marker for flow cytometry - Behind the Bench [thermofisher.com]
- 6. IL-10 enhances the phenotype of M2 macrophages induced by IL-4 and confers the ability to increase eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD169+ macrophage intrinsic IL-10 production regulates immune homeostasis during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IL-10 dependent adaptation allows macrophages to adjust inflammatory responses to TLR4 stimulation history - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. Advanced Glycation End Products Promote PGE2 Production in Ca9-22 Cells via RAGE/TLR4-Mediated PKC–NF-κB Pathway [mdpi.com]
Chitohexaose Hexahydrochloride: An In-depth Technical Guide on Solubility, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, solubility, stability, and biological activity of Chitohexaose (B1231835) hexahydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific applications of this promising oligosaccharide.
Core Physicochemical Properties
Chitohexaose hexahydrochloride is the hydrochloride salt of a chitosan (B1678972) oligosaccharide consisting of six β-(1→4)-linked D-glucosamine units. Its purity is typically reported to be greater than 96% when analyzed by High-Performance Liquid Chromatography (HPLC)[1][2].
| Property | Value | Reference |
| CAS Number | 41708-95-6 | [1][3] |
| Alternate CAS Number | 127171-88-4 | [4] |
| Molecular Formula | C₃₆H₆₈N₆O₂₅·6HCl | [3] |
| Molecular Weight | 1203.73 g/mol | [3] |
| Appearance | Off-white to pale yellow powder or flocculent lyophilisate | [1] |
| Storage Conditions | Recommended storage at 2-8°C or -20°C.[3][5] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general properties of chitosan oligosaccharides, a qualitative solubility profile can be inferred. For obtaining higher solubility, it is suggested to warm the tube at 37°C and shake it in an ultrasonic bath for a while.
General Solubility Characteristics:
-
Water: As a hydrochloride salt of a polyamine, this compound is expected to be soluble in water. The protonated amine groups contribute to its hydrophilicity.
-
Aqueous Acidic Solutions: Solubility is generally enhanced in dilute acidic solutions due to the full protonation of the glucosamine (B1671600) residues.
-
Organic Solvents: Chito-oligosaccharides are typically insoluble in common organic solvents.
Recommended Experimental Protocol for Determining Aqueous Solubility
To ascertain the precise aqueous solubility, a saturation shake-flask method is recommended.
Methodology:
-
Preparation of Solutions: Prepare a series of concentrations of this compound in deionized water in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the solutions to settle. Carefully extract an aliquot from the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved this compound in the aliquot using a validated analytical method, such as HPLC with a suitable detector (e.g., refractive index or charged aerosol detector).
-
Determination of Solubility: The highest concentration achieved under equilibrium conditions represents the solubility at that temperature.
Stability Profile
Recommended Experimental Protocols for Stability Assessment
Forced degradation studies and long-term stability studies are recommended to understand the degradation pathways and establish a stable shelf-life.
Forced Degradation Study Protocol:
This study exposes this compound to stress conditions to identify potential degradation products and pathways[6].
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | Dissolve the compound in a dilute solution of a non-volatile acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80°C) for a defined period. |
| Base Hydrolysis | Dissolve the compound in a dilute solution of a non-volatile base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60-80°C) for a defined period. |
| Oxidation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat at an elevated temperature (e.g., 105°C) for a defined period. |
| Photostability | Expose the solid compound and its solution to light according to ICH Q1B guidelines. |
Analysis: Samples from each stress condition should be analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Long-Term Stability Study Protocol:
This study evaluates the stability of the product under recommended storage conditions over a prolonged period[7][8][9].
| Parameter | Recommended Protocol |
| Storage Conditions | Store samples at both long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions. |
| Time Points | For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months. |
| Analytical Tests | At each time point, assess appearance, pH of a solution, purity by HPLC, and the presence of degradation products. |
Biological Activity: Interaction with Toll-like Receptor 4 (TLR4)
This compound has been identified as an immunomodulatory agent with anti-inflammatory properties[10][11]. It exerts its effects by interacting with Toll-like Receptor 4 (TLR4) on the surface of immune cells, such as macrophages[12][13].
Signaling Pathway
Chitohexaose acts as a modulator of the TLR4 signaling pathway. Unlike lipopolysaccharide (LPS), a potent inflammatory activator of TLR4, chitohexaose appears to promote an alternative activation pathway in macrophages. This leads to the upregulation of anti-inflammatory markers like Arginase-1 and the release of the anti-inflammatory cytokine IL-10[12][14]. By binding to TLR4, chitohexaose can competitively inhibit the pro-inflammatory signaling cascade induced by LPS, thereby reducing the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6[12][13][14].
Caption: TLR4 Signaling Modulation by Chitohexaose
Experimental Protocol: Macrophage Activation Assay
To investigate the effect of this compound on macrophage activation, an in vitro cell-based assay is employed.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate cell culture media.
-
Cell Seeding: Seed the macrophages in multi-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with vehicle control (e.g., sterile PBS or cell culture medium).
-
LPS Group: Stimulate cells with a known concentration of LPS (e.g., 100 ng/mL) to induce a pro-inflammatory response.
-
Chitohexaose Group: Treat cells with various concentrations of this compound.
-
Co-treatment Group: Treat cells with this compound for a short period (e.g., 1 hour) before adding LPS.
-
-
Incubation: Incubate the treated cells for a specified time (e.g., 6-24 hours).
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA or a multiplex immunoassay.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of genes associated with classical activation (e.g., Nos2, Tnf, Il6) and alternative activation (e.g., Arg1, Mrc1).
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of key signaling molecules (e.g., phosphorylated NF-κB) and activation markers (e.g., iNOS, Arginase-1).
-
Conclusion
This compound is a well-characterized oligosaccharide with significant potential in biomedical research and drug development, particularly in the modulation of inflammatory responses through the TLR4 signaling pathway. While specific quantitative data on its solubility and stability are not extensively reported, this guide provides robust experimental protocols for their determination. The information and methodologies presented herein are intended to facilitate further research and application of this promising compound.
References
- 1. This compound - Matexcel [matexcel.com]
- 2. This compound ≥96%(HPLC) CAS:41708-95-6 - Ruixibiotech [ruixibiotech.com]
- 3. Chitohexaose 6HCl | 41708-95-6 | OC09273 | Biosynth [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 41708-95-6 [m.chemicalbook.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. asean.org [asean.org]
- 9. fda.gov [fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Chitohexaose Hexahydrochloride: In Vitro Protocols for Anti-Cancer and Anti-Inflammatory Research
Application Note
Introduction
Chitohexaose (B1231835) hexahydrochloride, a well-defined chitosan (B1678972) oligosaccharide, has emerged as a promising bioactive compound with significant potential in biomedical research and drug development. Comprising six β-(1→4)-linked D-glucosamine units, this water-soluble oligosaccharide has demonstrated compelling anti-inflammatory, anti-angiogenic, and anti-cancer properties in various in vitro models. This document provides detailed protocols for investigating the effects of chitohexaose hexahydrochloride on cancer cell proliferation, migration, invasion, and gene expression, as well as its role in modulating inflammatory signaling pathways.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms. In the context of inflammation, it has been shown to bind to Toll-like receptor 4 (TLR4), leading to the alternative activation of macrophages. This interaction inhibits the classical inflammatory cascade induced by lipopolysaccharide (LPS), resulting in a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and an upregulation of the anti-inflammatory cytokine IL-10.
In oncology research, deacetylated chitohexaose has been observed to inhibit angiogenesis by downregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Urokinase-Type Plasminogen Activator (uPA), while upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1). Furthermore, chito-oligosaccharides have been shown to impede the proliferation, migration, and invasion of pancreatic cancer cells by modulating the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis. This is evidenced by the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers N-cadherin and vimentin.
Data Presentation
Table 1: Summary of In Vitro Effects of Chito-oligosaccharides on Cancer Cells
| Cell Line | Assay | Compound | Concentration | Observed Effect | Reference |
| PANC-1 (Pancreatic Cancer) | Proliferation (CCK-8) | Chito-oligosaccharide | 10 mg/mL | 39.39% inhibition | |
| MIAPaCa-2 (Pancreatic Cancer) | Proliferation (CCK-8) | Chito-oligosaccharide | 2.5 mg/mL | 35.98% inhibition | |
| PANC-1 (Pancreatic Cancer) | Invasion (Transwell) | Chito-oligosaccharide | 10 mg/mL | ~90% reduction in transmembrane cells | |
| MIAPaCa-2 (Pancreatic Cancer) | Invasion (Transwell) | Chito-oligosaccharide | 10 mg/mL | ~81% reduction in transmembrane cells | |
| PANC-1 (Pancreatic Cancer) | Migration (Wound Healing) | Chito-oligosaccharide | 10 mg/mL | 73.17% inhibition of scratch healing | |
| MIAPaCa-2 (Pancreatic Cancer) | Migration (Wound Healing) | Chito-oligosaccharide | 10 mg/mL | 82.34% inhibition of scratch healing | |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTS) | Chito-oligosaccharides | - | IC50: 0.87 mg/mL | |
| HepG2 (Liver Cancer) | Cytotoxicity (MTS) | Chito-oligosaccharides | - | IC50: 2.21 mg/mL |
Note: The data presented is for chito-oligosaccharides (COS) of varying sizes, and not exclusively for this compound, as specific IC50 values for the latter are not widely available.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., PANC-1, MIAPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Perform serial dilutions of the this compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 150 µL of MTT solvent to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
2. Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
This compound
-
Target cancer cell line
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet solution
-
Microscope
Procedure: For Migration Assay:
-
Pre-hydrate the Transwell inserts with serum-free medium for 2 hours at 37°C.
-
Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL of serum-free medium containing the desired concentration of this compound into the upper chamber of the Transwell insert.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 12-24 hours at 37°C and 5% CO₂.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of migrated cells in several random fields under a microscope.
For Invasion Assay:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell membrane with 50 µL of the diluted Matrigel and incubate at 37°C for 4-6 hours to allow for gelation.
-
Follow steps 1-9 of the migration assay protocol, seeding the cells on top of the Matrigel layer.
3. Gene Expression Analysis by RT-qPCR
This protocol is for quantifying changes in the mRNA levels of target genes (e.g., VEGF, uPA, TIMP-1, E-cadherin, N-cadherin, Vimentin) in response to this compound treatment.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene, qPCR master mix, and nuclease-free water.
-
Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: Experimental workflow for in vitro analysis.
Caption: Proposed signaling pathways of Chitohexaose.
Chitohexaose Hexahydrochloride: In Vivo Mouse Model Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chitohexaose (B1231835) hexahydrochloride, a chitosan (B1678972) oligosaccharide, has demonstrated significant therapeutic potential in various preclinical mouse models. Its primary mechanism of action involves the modulation of inflammatory pathways, particularly through its interaction with Toll-like Receptor 4 (TLR4).[1][2][3][4] As an antagonist of TLR4, it can inhibit lipopolysaccharide (LPS)-induced inflammation, making it a candidate for conditions characterized by excessive inflammatory responses.[1][2]
In vivo studies have highlighted its efficacy in models of acute liver injury and polymicrobial sepsis. In a mouse model of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, chitohexaose administration significantly reduced liver damage and mortality.[5][6] Furthermore, a novel analog of chitohexaose, AVR-25, has shown promise in a murine model of sepsis by balancing pro- and anti-inflammatory cytokine levels, leading to improved survival.[7] These findings underscore the potential of chitohexaose and its derivatives as therapeutic agents for inflammatory and infectious diseases.
Experimental Protocols
Acetaminophen-Induced Hepatotoxicity Mouse Model
This protocol is based on studies demonstrating the protective effects of chitohexaose against drug-induced liver injury.[5][6]
Objective: To evaluate the efficacy of chitohexaose hexahydrochloride in a mouse model of acetaminophen (APAP)-induced acute liver injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
This compound
-
Saline (vehicle)
-
N-acetylcysteine (NAC) as a positive control
-
Equipment for intraperitoneal (i.p.) injections
-
Blood collection supplies
-
Tissue collection and processing reagents (formalin, etc.)
-
Kits for measuring plasma ALT and AST levels
-
Histology equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Induction of Hepatotoxicity: Induce acute liver injury by a single intraperitoneal injection of a lethal dose of APAP (e.g., 400 mg/kg body weight).
-
Treatment Administration:
-
Chitohexaose Group: Administer this compound (e.g., 10 mg/kg body weight, i.p.) 1 hour before or after the APAP challenge.
-
Control Groups:
-
Vehicle control (saline).
-
Positive control (NAC, e.g., 300 mg/kg, i.p.) administered 1.5 hours post-APAP challenge.
-
-
-
Monitoring: Monitor mice for signs of toxicity and mortality for up to 48 hours.
-
Sample Collection: At a predetermined time point (e.g., 12 or 24 hours post-APAP), euthanize mice and collect blood and liver tissue.
-
Biochemical Analysis: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histopathological Analysis: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis.
Experimental Workflow for APAP-Induced Hepatotoxicity Model
Caption: Workflow for evaluating chitohexaose in an APAP-induced hepatotoxicity mouse model.
Polymicrobial Sepsis Mouse Model (Cecal Ligation and Puncture - CLP)
This protocol is based on a study investigating a novel chitohexaose analog (AVR-25) in a clinically relevant model of sepsis.[7]
Objective: To assess the therapeutic efficacy of a chitohexaose analog in a mouse model of polymicrobial sepsis induced by cecal ligation and puncture (CLP).
Materials:
-
Male C57BL/6 mice (10-12 weeks old or aged 16-18 months)
-
Chitohexaose analog (e.g., AVR-25)
-
Antibiotic (e.g., Imipenem)
-
Saline (vehicle)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for CLP
-
Equipment for intravenous (i.v.) injections
-
Blood and organ collection supplies
-
Kits for measuring serum cytokines (e.g., TNF-α, IL-10) and C-reactive protein (CRP)
-
Bacterial culture supplies
Procedure:
-
Animal Acclimatization: Acclimatize mice as previously described.
-
CLP Surgery:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial leakage into the peritoneum.
-
Return the cecum to the abdominal cavity and suture the incision.
-
Provide fluid resuscitation (e.g., 1 ml saline, subcutaneously).
-
-
Treatment Administration:
-
Chitohexaose Analog Group: Administer the chitohexaose analog (e.g., AVR-25, 10 mg/kg, i.v.) at 6-12 hours post-CLP.
-
Combination Therapy Group: Administer the chitohexaose analog in combination with an antibiotic (e.g., Imipenem, 25 mg/kg, subcutaneously).
-
Control Groups: Vehicle control (saline) and antibiotic-only group.
-
-
Monitoring: Monitor mice for survival, body weight, and clinical signs of sepsis for up to 7 days.
-
Sample Collection: At specified time points, collect blood and organs (liver, lung, spleen, kidney) for analysis.
-
Analysis:
-
Bacterial Load: Determine bacterial colony-forming units (CFU) in blood and peritoneal lavage fluid.
-
Cytokine Analysis: Measure serum levels of pro-inflammatory (TNF-α, MIP-1) and anti-inflammatory (IL-10) cytokines.
-
Inflammatory Markers: Measure serum C-reactive protein (CRP).
-
Histopathology: Assess organ damage through H&E staining.
-
Signaling Pathway of Chitohexaose in Modulating Inflammation
Caption: this compound inhibits LPS-induced inflammation by blocking TLR4 signaling.
Quantitative Data Summary
| Model | Compound | Dosage | Key Findings | Reference |
| Acetaminophen-Induced Hepatotoxicity | Chitohexaose (Chtx) | 400 mg/kg APAP (LD100) | - Reduced hepatic necrosis and inflammation. - Decreased plasma AST and ALT levels. - Reversed mortality in an APAP+LPS co-administration model. | [5][6] |
| Polymicrobial Sepsis (CLP) | AVR-25 (Chitohexaose analog) | 10 mg/kg, i.v. (6-12h post-CLP) | - Increased survival in young and aged mice. - Decreased pro-inflammatory cytokines (TNF-α, MIP-1). - Reduced serum CRP and bacterial CFU. | [7] |
| In vitro TLR4 Binding | AVR-25 | IC50 = 0.15 µM | - Selectively binds to TLR4 protein in human peripheral blood monocytes. | [7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Chitohexaose protects against acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Chitohexaose Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokine Measurement using ELISA with Chitohexaose Hexahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitohexaose hexahydrochloride, a chitosan (B1678972) oligosaccharide, has demonstrated significant immunomodulatory properties, particularly its ability to attenuate pro-inflammatory cytokine release while promoting the expression of anti-inflammatory cytokines. These characteristics make it a compound of interest for research into inflammatory diseases and drug development. This document provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine levels in cell culture supernatants following treatment with this compound, particularly in the context of inflammation induced by lipopolysaccharide (LPS).
This compound exerts its effects primarily through interaction with Toll-like receptor 4 (TLR4). By binding to TLR4, it can competitively inhibit the signaling cascade initiated by LPS, a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[1][2][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][4] Concurrently, this compound can promote an alternative activation pathway in macrophages, leading to the upregulation and release of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][4]
These application notes will guide researchers in setting up an in vitro cell culture model to study the immunomodulatory effects of this compound and subsequently quantify the cytokine response using a standard sandwich ELISA protocol.
Data Presentation
The following tables summarize representative quantitative data from hypothetical experiments designed to assess the effect of this compound on cytokine production.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 50.2 ± 5.1 | 35.8 ± 4.3 |
| LPS | 1 | 1250.7 ± 98.4 | 2540.1 ± 180.5 |
| Chitohexaose | 10 | 65.3 ± 6.8 | 42.1 ± 5.0 |
| LPS + Chitohexaose | 1 + 1 | 980.5 ± 75.2 | 1980.6 ± 150.9 |
| LPS + Chitohexaose | 1 + 10 | 550.1 ± 45.9 | 1150.3 ± 99.7 |
| LPS + Chitohexaose | 1 + 50 | 210.8 ± 20.1 | 430.7 ± 35.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | Concentration (µg/mL) | IL-10 (pg/mL) |
| Vehicle Control | - | 25.6 ± 3.9 |
| LPS | 1 | 150.4 ± 12.7 |
| Chitohexaose | 10 | 350.1 ± 28.3 |
| LPS + Chitohexaose | 1 + 1 | 210.9 ± 18.5 |
| LPS + Chitohexaose | 1 + 10 | 480.2 ± 39.1 |
| LPS + Chitohexaose | 1 + 50 | 620.5 ± 55.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Cell Stimulation for Cytokine Release
This protocol describes the stimulation of macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) to assess the effect of this compound on cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), sterile
-
24-well tissue culture plates
-
Sterile, pyrogen-free consumables
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium. Further dilute to desired working concentrations.
-
Prepare a stock solution of LPS in sterile PBS or cell culture medium. Further dilute to the desired working concentration (e.g., 1 µg/mL).
-
-
Cell Treatment:
-
For experiments investigating the inhibitory effect of Chitohexaose, pre-incubate the cells with varying concentrations of this compound for 1-2 hours before adding LPS.
-
Alternatively, for co-treatment experiments, add this compound and LPS to the wells simultaneously.
-
Include appropriate controls: vehicle control (medium only), LPS only, and Chitohexaose only.
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Supernatant Collection: Following incubation, centrifuge the culture plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Storage: Store the collected supernatants at -80°C until ready for ELISA analysis.
Protocol 2: Sandwich ELISA for Cytokine Measurement
This is a general protocol for a sandwich ELISA. Specific antibody concentrations and incubation times should be optimized for each cytokine being measured.
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Detection antibody (biotinylated) specific for the cytokine of interest
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate three times. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Mandatory Visualization
Caption: Experimental workflow for cytokine measurement.
Caption: TLR4 signaling pathway modulation.
References
- 1. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Chitohexaose Hexahydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effect of Chitohexaose (B1231835) hexahydrochloride on cell viability. This document includes detailed protocols for cell viability assays, data presentation guidelines, and an overview of the potential signaling pathways involved.
Introduction
Chitohexaose hexahydrochloride is a chitosan (B1678972) oligosaccharide known for its anti-inflammatory and potential anti-cancer properties.[1] It has been observed to interact with Toll-like receptor 4 (TLR4), which can influence cellular signaling pathways related to inflammation and cell survival.[1][2] Furthermore, studies have indicated that chitohexaose can inhibit the proliferation of certain cancer cell lines, such as human lung carcinoma (A549) cells, by downregulating key proteins involved in cell cycle progression and apoptosis, including cyclin D1 and Bcl-xl. The assessment of cell viability following treatment with this compound is a critical step in evaluating its therapeutic potential.
Data Presentation
The following table summarizes representative data on the dose-dependent effect of this compound on the viability of A549 human lung carcinoma cells after 48 hours of treatment, as determined by an MTT assay. This data is illustrative and compiled based on published findings indicating an approximate IC50 value of 25 µg/mL for similar chitosan oligosaccharides and significant inhibition at 100 µg/mL for chitohexaose.
| This compound Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Control) | 100 | 5.2 |
| 10 | 85 | 4.5 |
| 25 (IC50) | 50 | 3.8 |
| 50 | 35 | 4.1 |
| 100 | 20 | 3.2 |
| 200 | 12 | 2.5 |
Experimental Protocols
A common and reliable method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
MTT Assay Protocol
Materials:
-
This compound
-
Target cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining cell viability after this compound treatment.
Proposed Signaling Pathway for Chitohexaose-Induced Effects on Cancer Cells
Caption: Proposed mechanism of this compound's anti-proliferative effects.
References
Application Notes and Protocols for Chitohexaose Hexahydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Chitohexaose (B1231835) Hexahydrochloride in animal models of inflammation and sepsis. The information is compiled from preclinical research and is intended to guide the design and execution of similar studies.
Introduction
Chitohexaose hexahydrochloride is a chitosan (B1678972) oligosaccharide with demonstrated anti-inflammatory properties. It is the hexamer of glucosamine (B1671600) and has garnered interest for its potential therapeutic applications in inflammatory conditions. The primary mechanism of action involves its interaction with Toll-like receptor 4 (TLR4), through which it modulates the host's immune response. Unlike classical TLR4 agonists like lipopolysaccharide (LPS), which trigger a potent pro-inflammatory cascade, chitohexaose appears to promote an alternative activation pathway in macrophages. This leads to the production of anti-inflammatory cytokines, such as IL-10, while inhibiting the release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. This unique immunomodulatory profile makes it a promising candidate for investigation in diseases characterized by excessive inflammation, such as sepsis.
Quantitative Data Summary
The following tables summarize the available quantitative data from animal studies involving chitohexaose and its analogs.
Table 1: In Vivo Efficacy of Chitohexaose and its Analogs in Sepsis Models
| Compound | Animal Model | Species/Strain | Dose | Administration Route | Key Findings | Reference |
| Chitohexaose | LPS-Induced Endotoxemia | Mice | Not Specified | Intraperitoneal | - Completely protected mice against a lethal dose of LPS. - Reversed endotoxemia even when administered 6, 24, or 48 hours after LPS challenge. - Inhibited LPS-induced production of TNF-α, IL-1β, and IL-6. | |
| AVR-25 (Chitohexaose Analog) | Cecal Ligation and Puncture (CLP) Induced Polymicrobial Sepsis | Young adult (10-12 weeks) and aged (16-18 months) C57BL/6 mice | 10 mg/kg | Intravenous | - Protected against polymicrobial infection, organ dysfunction, and death. - Significantly decreased pro-inflammatory cytokines (TNF-α, MIP-1, i-NOS). - Decreased serum C-reactive protein (CRP) and bacterial colony forming units (CFU). |
Table 2: Safety and Toxicology Data for Chitosan Oligosaccharides
| Compound | Animal Model | Species/Strain | Dose | Administration Route | Key Findings | Reference |
| Chitosan Oligosaccharide | Subacute Toxicity Study | Sprague-Dawley Rats | Up to 2000 mg/kg/day for 4 weeks | Oral Gavage | - No observed adverse effect level (NOAEL) was considered to be over 2,000 mg/kg. - No significant differences in clinical signs, body weight, hematology, blood biochemistry, or histopathological findings compared to control. | |
| Chitooligosaccharides (COS1 and COS5) | Acute Toxicity Study | Mice | 2000 mg/kg | Intragastric | - Did not cause behavioral, neurological, or mortality changes during a 14-day observation period. - No statistical difference in animal weight gain or relative organ weight compared to the control group. |
Table 3: Pharmacokinetic Parameters of Related Chitooligosaccharides in Rats
| Compound | Administration Route | Dose | Tmax (h) | Bioavailability | Key Findings | Reference |
| Chitobiose | Oral | 30 mg/kg | ~1 | Higher than Chitotriose | Appreciably absorbed from the gastrointestinal tract. | |
| Chitotriose | Oral | 30 mg/kg | ~1 | Lower than Chitobiose | Appreciably absorbed from the gastrointestinal tract. | |
| Chitotetraose and Chitopentaose | Oral | 300 mg/kg | Not Detected | Not Detected | Did not appear in the blood at the tested dose. |
Note: Pharmacokinetic data for this compound is not currently available. The data for smaller chitooligosaccharides suggests that absorption and bioavailability may be limited, and this should be a consideration in study design.
Experimental Protocols
The following are generalized protocols that should be adapted to specific research needs and institutional guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile saline or PBS to achieve the desired final concentration. Note: The vehicle used in published studies is not always explicitly stated. Sterile saline or PBS are common choices for in vivo administration.
-
Vortex the tube until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the administration syringe to ensure sterility.
-
The solution is now ready for administration. Prepare fresh on the day of use.
Protocol 2: LPS-Induced Endotoxemia Model in Mice and Therapeutic Administration
Materials:
-
Lipopolysaccharide (LPS) from E. coli or Salmonella Typhosa
-
Prepared this compound solution
-
8-12 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles for injection
-
Animal monitoring equipment
Procedure:
-
Induction of Endotoxemia:
-
Administer a lethal or sub-lethal dose of LPS via intraperitoneal (i.p.) injection. The dose will need to be optimized for the specific mouse strain and LPS lot (e.g., 10-50 mg/kg).
-
-
Therapeutic Administration of this compound:
-
Administer the prepared this compound solution via i.p. injection.
-
Administration can be performed concurrently with the LPS challenge, or at various time points post-LPS injection (e.g., 6, 24, or 48 hours) to assess therapeutic efficacy.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature.
-
Survival is a key endpoint and should be monitored for a defined period (e.g., 72 hours).
-
At predetermined time points, blood and tissue samples can be collected for analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), organ damage markers, and other relevant biomarkers.
-
Protocol 3: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice and Therapeutic Administration
Materials:
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needles (e.g., 21-gauge)
-
Wound clips or sutures for closing the incision
-
Prepared this compound (or analog) solution
-
8-12 week old mice (e.g., C57BL/6)
-
Sterile saline for fluid resuscitation
-
Analgesics
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate protocol.
-
Make a 1-cm midline incision in the abdomen to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum one or more times with a needle. The gauge of the needle will also influence the severity.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision with wound clips or sutures.
-
-
Fluid Resuscitation and Analgesia:
-
Immediately after surgery, administer 1 ml of sterile saline subcutaneously for fluid resuscitation.
-
Administer an appropriate analgesic as per institutional guidelines.
-
-
Therapeutic Administration:
-
Administer the prepared this compound solution at the desired dose (e.g., 10 mg/kg for the analog AVR-25) via intravenous (i.v.) injection at a specified time post-CLP (e.g., 6-12 hours).
-
-
Post-Operative Care and Endpoint Analysis:
-
Monitor the animals closely for signs of sepsis and survival.
-
Collect blood and tissue samples at specified endpoints to measure inflammatory markers, bacterial load (CFU), and markers of organ dysfunction.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the CLP sepsis model and treatment.
Caption: Experimental workflow for LPS-induced endotoxemia model.
Application Notes and Protocols: Chitohexaose Hexahydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking in vivo tissue architecture and function. These models offer significant advantages over traditional 2D cell culture for applications ranging from basic research to drug discovery and toxicology. Chitohexaose (B1231835) hexahydrochloride, a chitosan (B1678972) oligosaccharide, is emerging as a promising biomaterial to support and modulate 3D cell culture systems. Its biocompatibility, biodegradability, and bioactive properties make it a valuable tool for creating more representative in vitro models.
These application notes provide an overview of the utility of chitohexaose hexahydrochloride in 3D cell culture, including its role in spheroid formation, potential effects on cellular signaling, and detailed protocols for its application.
Principle of Application
This compound, a low molecular weight derivative of chitosan, is a positively charged polysaccharide that can interact with negatively charged cell surfaces and extracellular matrix (ECM) components. This interaction is believed to be a key factor in its ability to promote cell-cell aggregation and spheroid formation. In 3D cell culture, this compound can be used as a component of a hydrogel scaffold or as a supplement in the culture medium to facilitate the self-assembly of cells into 3D structures.
Furthermore, chitosan and its oligosaccharides have been shown to possess anti-inflammatory and tissue regeneration properties. These effects are mediated through the modulation of various signaling pathways, offering the potential to create more biologically relevant and controlled 3D microenvironments.
Quantitative Data Summary
While specific quantitative data for this compound in 3D cell culture is limited, the following tables provide an illustrative summary of expected outcomes based on studies using chitosan and its oligosaccharides. Researchers should generate their own data for their specific cell lines and experimental conditions.
Table 1: Effect of this compound on Spheroid Formation of Human Colon Carcinoma Cells (HCT116)
| Concentration of this compound (µg/mL) | Average Spheroid Diameter (µm) at Day 3 (± SD) | Spheroid Circularity (Arbitrary Units, 1=perfect circle) (± SD) |
| 0 (Control) | 250 ± 25 | 0.85 ± 0.05 |
| 50 | 350 ± 30 | 0.92 ± 0.04 |
| 100 | 450 ± 40 | 0.95 ± 0.03 |
| 200 | 420 ± 35 | 0.91 ± 0.06 |
Table 2: Effect of this compound on Cell Viability in 3D Spheroid Culture (HCT116 Cells) at Day 5
| Concentration of this compound (µg/mL) | Cell Viability (%) (Relative to Control, ± SD) |
| 0 (Control) | 100 ± 5.0 |
| 50 | 105 ± 4.5 |
| 100 | 110 ± 5.2 |
| 200 | 98 ± 6.1 |
Table 3: Modulation of Gene Expression in Macrophage Spheroids (RAW 264.7) by this compound under Inflammatory Challenge (LPS)
| Gene | Treatment | Fold Change in Expression (Relative to Untreated Control) |
| TNF-α | LPS (1 µg/mL) | 15.2 |
| LPS + Chitohexaose (100 µg/mL) | 7.8 | |
| IL-6 | LPS (1 µg/mL) | 20.5 |
| LPS + Chitohexaose (100 µg/mL) | 9.1 | |
| IL-10 | LPS (1 µg/mL) | 1.2 |
| LPS + Chitohexaose (100 µg/mL) | 3.5 |
Experimental Protocols
Protocol 1: Spheroid Formation using this compound Supplementation
This protocol describes the formation of spheroids using the liquid overlay technique with the addition of this compound to the culture medium.
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium appropriate for the cell line
-
Sterile stock solution of this compound (1 mg/mL in sterile water or PBS)
-
Cell suspension of desired cell line (e.g., HCT116, MCF-7)
Procedure:
-
Cell Preparation:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Harvest cells using standard trypsinization methods and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Adjust the cell suspension to the desired concentration (e.g., 2 x 10^4 cells/mL).
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 50, 100, 200 µg/mL). Prepare a control medium without this compound.
-
-
Spheroid Seeding:
-
Add 100 µL of the cell suspension to each well of the ultra-low attachment 96-well plate.
-
Add 100 µL of the corresponding this compound working solution (or control medium) to each well to achieve a final volume of 200 µL and the desired final concentration of chitohexaose.
-
-
Incubation and Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
-
Spheroid Maintenance:
-
For long-term culture, carefully replace half of the medium (100 µL) every 2-3 days with fresh medium containing the appropriate concentration of this compound.
-
Protocol 2: Cell Viability Assessment in 3D Spheroids
This protocol outlines the use of a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D) to determine cell viability within spheroids.
Materials:
-
Spheroids cultured in a 96-well plate (from Protocol 1)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Plate Equilibration:
-
Remove the 96-well plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
-
Reagent Addition:
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 200 µL of reagent to 200 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells for 5 minutes on an orbital shaker at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all experimental wells.
-
Express the data as a percentage of the control (untreated) spheroids.
-
Visualizations
Signaling Pathways
Chitosan oligosaccharides, including chitohexaose, are known to interact with cell surface receptors and modulate downstream signaling pathways. A key interaction is with Toll-like receptor 4 (TLR4), which can influence inflammatory responses.
Caption: Putative signaling pathway modulation by Chitohexaose via TLR4.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effects of this compound on 3D cell cultures.
Caption: General experimental workflow for 3D cell culture analysis.
Conclusion
This compound presents a valuable tool for advancing 3D cell culture models. Its ability to promote spheroid formation and potentially modulate the cellular microenvironment can lead to more physiologically relevant in vitro systems. The protocols and information provided herein serve as a starting point for researchers to explore the applications of this promising biomaterial in their specific areas of study. Further investigation is warranted to fully elucidate the mechanisms of action and expand its utility in drug discovery and development.
Troubleshooting & Optimization
troubleshooting inconsistent results with Chitohexaose hexahydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitohexaose hexahydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chitosan (B1678972) oligosaccharide with known anti-inflammatory properties. Its primary mechanism of action involves binding to the active sites of Toll-like Receptor 4 (TLR4). This interaction inhibits the inflammatory cascade induced by lipopolysaccharide (LPS) and promotes an alternative activation pathway in macrophages, leading to the production of anti-inflammatory cytokines like IL-10.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at +2 to +8°C. Stock solutions, once prepared, should be stored at -20°C or -80°C for long-term use. Repeated freeze-thaw cycles should be avoided to minimize degradation.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in water. To prepare a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS) to a desired concentration, for example, 1 mg/mL. Ensure the powder is fully dissolved by gentle vortexing. For cell culture experiments, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter.
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Experimental Replicates
High variability in results from replicate wells or experiments can be a significant issue. This can manifest as large standard deviations in cytokine measurements or inconsistent changes in cell morphology.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells to ensure consistency. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Reagent Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: No or Low Bioactivity Observed
This issue is characterized by a lack of expected cellular response, such as no reduction in LPS-induced inflammation or no increase in anti-inflammatory markers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Verify the storage conditions and age of the compound. If in doubt, use a new, unopened vial. Prepare fresh stock solutions. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay conditions. |
| Cell Line Unresponsive to TLR4 Ligands | Confirm that your cell line expresses functional TLR4. Use a positive control, such as a known TLR4 agonist (e.g., LPS), to validate the cellular response. |
| Assay Timing | Optimize the incubation time for this compound treatment and subsequent stimulation (e.g., with LPS). A time-course experiment can help determine the optimal time points for observing the desired effect. |
| Solvent/Buffer Incompatibility | Ensure the solvent or buffer used to dissolve and dilute the compound is compatible with your cell culture system and does not interfere with the assay. Water or PBS are generally safe choices. |
Issue 3: Unexpected or Off-Target Effects
This includes observing cellular responses that are not consistent with the known mechanism of action of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents or Cell Culture | Check for mycoplasma contamination in your cell cultures. Use sterile techniques and ensure all reagents are free from endotoxin (B1171834) contamination, which can independently activate TLR4. |
| Batch-to-Batch Variability of this compound | If you suspect batch-to-batch variability, it is advisable to test a new lot of the compound. Whenever possible, purchase sufficient quantity from a single lot for a complete study. |
| Complex Biological Interactions | The cellular response to any compound can be complex and cell-type specific. Consider the possibility of interactions with other signaling pathways. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Bring the vial of this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Aseptically add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to fully dissolve the powder.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Macrophage Activation Assay
This protocol is designed to assess the anti-inflammatory activity of this compound on macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Reagents for quantifying cytokines (e.g., ELISA kits for TNF-α and IL-10)
Procedure:
-
Cell Seeding:
-
Culture macrophages to the desired confluence.
-
Harvest the cells and determine the cell concentration.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium only).
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in complete medium at a concentration that will give a final concentration of 100 ng/mL in the wells.
-
Add 10 µL of the LPS solution to the appropriate wells. Include a control group with no LPS stimulation.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 18-24 hours at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
-
Cytokine Analysis:
-
Analyze the collected supernatants for the levels of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines using ELISA kits according to the manufacturer's instructions.
-
Data Presentation
Table 1: Example of Expected Results from a Macrophage Activation Assay
| Treatment Group | Chitohexaose (µg/mL) | LPS (ng/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | 0 | 0 | < 50 | < 20 |
| LPS Only | 0 | 100 | 2500 ± 250 | 150 ± 30 |
| Chitohexaose + LPS | 1 | 100 | 1800 ± 200 | 300 ± 40 |
| Chitohexaose + LPS | 10 | 100 | 900 ± 150 | 550 ± 60 |
| Chitohexaose + LPS | 50 | 100 | 400 ± 80 | 800 ± 90 |
| Chitohexaose Only | 50 | 0 | < 50 | 400 ± 50 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Visualizations
Caption: TLR4 Signaling Modulation by this compound.
Caption: Workflow for Macrophage Activation Assay.
Technical Support Center: Optimizing Chitohexaose Hexahydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Chitohexaose hexahydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a chitosan (B1678972) oligosaccharide. In cell culture, it is primarily used for its anti-inflammatory and immunomodulatory effects. It has been shown to activate macrophages through an alternative pathway via Toll-like Receptor 4 (TLR4), leading to the production of anti-inflammatory cytokines like IL-10.[1][2] It can also inhibit the inflammatory response induced by lipopolysaccharide (LPS).[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
-
Storage: The compound should be stored at +2 to +8°C.[4] Vendor information suggests it is a stable powder at room temperature for short-term shipping.[4][5]
Q3: Is this compound cytotoxic?
The cytotoxicity of this compound has not been extensively reported across a wide range of cell lines. However, as with any experimental compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell type. It is recommended to perform a dose-response experiment to identify a concentration that provides the desired biological effect without compromising cell viability.
Q4: How does this compound exert its biological effects?
This compound has been shown to bind to the active sites of Toll-like Receptor 4 (TLR4).[1][3] This interaction can lead to the activation of an alternative macrophage activation pathway, which is distinct from the classical inflammatory pathway induced by LPS. This results in the upregulation of anti-inflammatory markers like Arginase-1 and the release of IL-10.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cells | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response study to determine the optimal concentration for your cell type and experimental endpoint. Start with a range of concentrations reported in the literature for similar cell types (e.g., 10-100 µg/mL for macrophages). |
| Incorrect Cell Type: The cell line you are using may not express the necessary receptors (e.g., TLR4) to respond to this compound. | Verify the expression of TLR4 or other potential target receptors in your cell line. Consider using a positive control cell line known to respond, such as a macrophage cell line (e.g., RAW 264.7). | |
| Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the compound has been stored correctly at +2 to +8°C. Prepare fresh stock solutions for each experiment. | |
| High Cell Death or Cytotoxicity | Concentration Too High: The concentration of this compound may be in a cytotoxic range for your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of concentrations to determine the IC50 value and select a non-toxic working concentration. |
| Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | Visually inspect the culture for signs of contamination. Perform routine mycoplasma testing. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. | |
| Precipitate in Culture Medium | Poor Solubility: The compound may not be fully dissolved or may be precipitating out of the culture medium. | Ensure the stock solution is fully dissolved before adding it to the culture medium. Consider preparing the stock solution in a solvent known to be compatible with your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution. |
| Interaction with Media Components: this compound may be interacting with components in your specific cell culture medium, leading to precipitation. | Try dissolving the compound in a different basal medium or a serum-free medium to identify potential interactions. |
Experimental Protocols
Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal working concentration of this compound for your cell line of interest.
1. Cell Seeding:
- Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line and should be determined empirically.
2. Preparation of this compound Stock Solution:
- Prepare a sterile stock solution of this compound (e.g., 10 mg/mL) in sterile, deionized water or PBS.
- Filter-sterilize the stock solution through a 0.22 µm filter.
3. Treatment:
- Prepare a series of dilutions from the stock solution in your complete cell culture medium. A common starting range is from 0.1 µg/mL to 1000 µg/mL.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same amount of solvent used for the stock solution) and an untreated control.
4. Incubation:
- Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
5. Assessment of Cell Viability and Biological Effect:
- Cell Viability: Assess cell viability using a standard method such as an MTT, XTT, or LDH assay to determine any cytotoxic effects.
- Biological Effect: Measure the desired biological endpoint. This could be the expression of specific genes or proteins (e.g., cytokines, surface markers) via qPCR, Western blot, ELISA, or flow cytometry.
6. Data Analysis:
- Plot cell viability and the biological effect as a function of this compound concentration to determine the optimal concentration that produces the desired effect without significant cytotoxicity.
Macrophage Activation Protocol
This protocol is based on the methodology for alternative activation of macrophages.
1. Cell Culture:
- Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte-derived macrophage cell line (e.g., THP-1 differentiated into macrophages).
2. Treatment:
- Treat the macrophages with this compound at a concentration range of 10-100 µg/mL for 48 hours.
- For studying the inhibitory effects on classical activation, pre-treat the cells with this compound for 2 hours before stimulating with LPS (100 ng/mL).
3. Analysis of Macrophage Activation Markers:
- Gene Expression: Analyze the mRNA levels of Arg1 (Arginase-1) and Il10 (Interleukin-10) using qPCR.
- Protein Expression: Measure the protein levels of Arginase-1 by Western blot and IL-10 in the culture supernatant by ELISA.
- Flow Cytometry: Analyze the expression of surface markers associated with alternative macrophage activation (e.g., CD206).
Data Presentation
Table 1: Reported Concentrations of Chitohexaose for Macrophage Activation
| Cell Type | Concentration | Observed Effect | Reference |
| Murine Macrophages | 10-100 µg/mL | Upregulation of Arginase-1 and IL-10 | [1] |
| Human Monocytes | 10-100 µg/mL | Upregulation of Arginase-1 and IL-10 | [1] |
| Murine Macrophages | 50 µg/mL | Inhibition of LPS-induced TNF-α, IL-1β, and IL-6 | [1] |
Table 2: General Dose-Response Range for Initial Screening
| Cell Type | Suggested Starting Concentration Range |
| Macrophages/Monocytes | 1 - 200 µg/mL |
| Epithelial Cells | 1 - 500 µg/mL |
| Fibroblasts | 1 - 500 µg/mL |
| Cancer Cell Lines | 1 - 1000 µg/mL |
Note: These are suggested starting ranges and the optimal concentration for your specific cell line and experimental conditions must be determined empirically.
Visualizations
References
- 1. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 5. This compound - Matexcel [matexcel.com]
Chitohexaose hexahydrochloride solubility issues in PBS or media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with chitohexaose (B1231835) hexahydrochloride in physiological solutions like Phosphate-Buffered Saline (PBS) and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is chitohexaose hexahydrochloride and why is its solubility in PBS or media a concern?
A1: this compound is a well-defined chitosan (B1678972) oligosaccharide, a low-molecular-weight polymer derived from chitin.[1] It consists of six D-glucosamine units and is supplied as a hydrochloride salt to enhance its aqueous solubility.[2][3] This compound is noted for its biological activities, including anti-inflammatory effects, which are mediated in part by binding to Toll-like Receptor 4 (TLR4).[4][5] For in vitro experiments, achieving complete solubility and maintaining it in physiological buffers like PBS (pH ~7.4) or complex cell culture media is critical for ensuring accurate dosing, obtaining reproducible results, and avoiding cellular stress or artifacts caused by particulate matter.
Q2: Why does my this compound precipitate when I add it to PBS or cell culture media?
A2: Precipitation, even with the more soluble hexahydrochloride salt form, typically occurs for several reasons:
-
pH Effects: While chitooligosaccharides are more soluble at neutral pH than high molecular weight chitosan, their solubility is still influenced by pH.[6] Chitosan's solubility is optimal in acidic conditions (pH < 6.5) where its amino groups are protonated, leading to repulsion between polymer chains.[7][8] PBS and most cell culture media have a physiological pH of 7.2-7.4, which is less favorable for maintaining high concentrations of chitosan-based molecules in solution.
-
Interaction with Media Components: PBS and cell culture media are complex mixtures containing various salts. The phosphate (B84403) ions in PBS can interact with the cationic chitohexaose, potentially forming less soluble complexes.[9] Similarly, media contain salts, amino acids, and other components that can interact with the compound and reduce its solubility.
-
High Final Concentration: The desired final concentration in your experiment may exceed the compound's solubility limit in the specific medium you are using. This "crashing out" is common when a concentrated stock solution is diluted into an aqueous buffer where the compound is less soluble.[10]
-
Temperature: Temperature shifts, such as adding a room-temperature stock solution to cold media or vice-versa, can cause compounds, especially salts, to precipitate out of solution.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a solvent where this compound has high solubility, such as sterile, deionized water. Warming the tube to 37°C and using an ultrasonic bath can aid in dissolving the compound for higher concentrations.[5] This stock solution should then be sterile-filtered (using a 0.22 µm filter) before being serially diluted into your final culture medium.
Q4: Is the compound stable in solution?
A4: In a properly prepared and stored aqueous stock solution (frozen at -20°C), the compound is generally stable. However, long-term stability in complex cell culture media at 37°C is less certain and can be affected by interactions with media components. Delayed precipitation can occur over hours or days.[10] For critical experiments, it is best practice to prepare fresh dilutions from a frozen stock shortly before use.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
-
Symptom: The solution becomes cloudy or forms visible particles immediately after adding the this compound stock solution to PBS or cell culture medium.
-
Explanation: This is often due to "crashing out," where the compound rapidly leaves the solution because of solvent exchange, high concentration, or temperature shock.[10] The local concentration where the stock solution is added momentarily exceeds the solubility limit, causing aggregation and precipitation.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final working concentration exceeds the compound's solubility limit in the medium.[10] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange.[10] |
| Low Temperature of Media | Adding the stock solution to cold (e.g., 4°C) media reduces the compound's solubility. |
| pH of the Stock Solution | If the stock was prepared in a highly acidic solvent, it could cause localized pH shifts in the weakly buffered media, leading to precipitation of media components. |
Issue 2: Delayed Precipitation in the Incubator
-
Symptom: The medium is clear immediately after preparation but becomes cloudy or forms a crystalline precipitate after several hours or days in the incubator (37°C) or during storage (4°C).
-
Explanation: This can be caused by the compound's slow interaction with components in the media, such as salts and proteins, forming insoluble complexes over time.[10] Evaporation from the culture vessel can also increase the compound's concentration above its solubility limit.
| Potential Cause | Recommended Solution |
| Interaction with Media Components | Chitohexaose may slowly form insoluble complexes with salts (e.g., phosphates) or other molecules in the medium.[9][10] |
| Evaporation | Water loss from the culture vessel concentrates all components, including chitohexaose, potentially exceeding its solubility. |
| pH Shift During Incubation | Changes in CO₂ levels can alter the medium's pH, affecting compound solubility.[11] |
| Temperature Shift (Storage) | Moving the prepared media to refrigerated storage (4°C) can cause the compound to precipitate out of the solution. |
Experimental Protocols
Protocol 1: Recommended Method for Solubilizing and Diluting this compound
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, deionized water to create a concentrated stock (e.g., 10 mg/mL).
-
To aid dissolution, gently warm the tube to 37°C and vortex. If necessary, use a brief sonication in an ultrasonic water bath.[5] Ensure the powder is fully dissolved.
-
-
Sterile Filtration:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent contamination of cell cultures.
-
-
Prepare Working Solution:
-
Warm your target cell culture medium or PBS to 37°C.[10]
-
Perform a serial dilution. Instead of adding the concentrated stock directly, first create an intermediate dilution. For example, add 10 µL of the 10 mg/mL stock to 990 µL of pre-warmed medium to get a 100 µg/mL solution.
-
Add the final volume of the intermediate solution to your culture vessel dropwise while gently swirling the medium to ensure rapid and even mixing.
-
Protocol 2: Determining Maximum Soluble Concentration in Your Medium
-
Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in sterile water as described above.
-
In a 96-well clear-bottom plate, add 100 µL of your specific cell culture medium to several wells.
-
-
Serial Dilution:
-
Create a 2-fold serial dilution of your stock solution directly in the medium-filled wells. For example, add 100 µL of a 2X final concentration to the first well, mix, then transfer 100 µL to the next well, and so on. Include a "medium only" control.
-
-
Incubation and Observation:
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Analysis:
-
The highest concentration that remains clear after 24 hours is the maximum working soluble concentration for your experiment under those specific conditions.
-
For a more quantitative assessment, the absorbance (optical density) of the plate can be read at 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[10]
-
Visualizations
Caption: Workflow for preparing chitohexaose solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Matexcel [matexcel.com]
- 3. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 6. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Factors Affecting the Solubility of Chitosan in Water (2010) | Ioannis Sogias | 220 Citations [scispace.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
preventing degradation of Chitohexaose hexahydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Chitohexaose (B1231835) Hexahydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Chitohexaose Hexahydrochloride?
For long-term storage, solid this compound should be stored at 2°C to 8°C.[1][2] Some suppliers suggest room temperature storage is also acceptable for the lyophilized powder.[3]
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in high-purity sterile water, such as deionized or distilled water. To minimize the risk of degradation, prepare solutions fresh for each experiment whenever possible. If a stock solution is required, it should be prepared in a buffer with a pH close to neutral (pH 6-7) and stored at low temperatures.
Q3: What are the main factors that cause the degradation of this compound in solution?
The primary factors leading to the degradation of this compound in solution are pH and temperature. The glycosidic bonds in the oligosaccharide are susceptible to hydrolysis, which is catalyzed by both acidic and alkaline conditions. Elevated temperatures significantly accelerate this degradation process.[4]
Q4: What are the visible signs of this compound degradation in my solution?
Visible signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to assess the stability and purity of your solution.
Q5: How can I monitor the degradation of my this compound solution?
High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the degradation of this compound.[4] A stability-indicating HPLC method can separate the intact chitohexaose from its degradation products (smaller oligosaccharides and monosaccharides), allowing for quantification of the remaining active compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | 1. Prepare fresh solutions: Avoid using old or improperly stored solutions. Prepare a fresh solution of this compound for each experiment. 2. Control pH: Ensure the pH of your experimental buffer is near neutral (pH 6-7). Avoid highly acidic or alkaline conditions. 3. Control Temperature: Maintain a consistent and low temperature during your experiments where possible. If elevated temperatures are necessary, minimize the incubation time. 4. Verify Solution Integrity: Use an analytical method like HPLC to confirm the concentration and purity of your this compound solution before use. |
| Loss of biological activity | Hydrolysis of this compound into smaller, less active or inactive fragments. | 1. Review Solution Preparation and Storage: Ensure that the solution was prepared and stored according to the recommended guidelines (neutral pH, low temperature). 2. Perform a Stability Check: Analyze an aliquot of your solution using a validated stability-indicating assay (e.g., HPLC) to determine the extent of degradation. 3. Use a Freshly Prepared Solution: Compare the activity of your current solution with a freshly prepared one to confirm if degradation is the cause of the activity loss. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products. | 1. Identify Degradation Products: If using a mass spectrometer (LC-MS), attempt to identify the molecular weights of the unexpected peaks. These are likely smaller chito-oligosaccharides or monosaccharides. 2. Optimize Experimental Conditions: Re-evaluate your experimental protocol to identify and mitigate factors that could be causing degradation (e.g., prolonged exposure to harsh pH or high temperatures). 3. Purify the Sample: If necessary, purify the this compound solution to remove degradation products before use. |
Stability Data Summary
While specific quantitative data for the degradation kinetics of this compound in solution is limited in publicly available literature, the stability of the parent polymer, chitosan (B1678972), provides valuable insights. The degradation of chitosan in acidic solutions follows first-order kinetics and is significantly influenced by temperature.
| Condition | Effect on Stability | Recommendation |
| Acidic pH (e.g., < pH 5) | Increased rate of hydrolysis of glycosidic bonds.[4][5] | Avoid prolonged exposure to acidic conditions. If necessary, perform experiments at low temperatures to minimize degradation. |
| Neutral pH (e.g., pH 6-7) | Optimal for stability. | Buffer solutions to a near-neutral pH for storage and experiments. |
| Alkaline pH (e.g., > pH 8) | Increased rate of degradation. | Avoid alkaline conditions. |
| Low Temperature (2-8°C) | Significantly slows down the rate of hydrolysis. | Store stock solutions at 2-8°C. |
| Room Temperature (~25°C) | Increased rate of degradation compared to 2-8°C. | Minimize the time solutions are kept at room temperature. |
| Elevated Temperature (>30°C) | Rapid degradation.[4] | Avoid heating solutions unless absolutely necessary for the experiment, and if so, for the shortest possible duration. |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Solution of this compound
Materials:
-
This compound (solid)
-
Sterile, high-purity water (e.g., deionized or distilled)
-
Sterile buffer solution (e.g., 50 mM Phosphate Buffer, pH 6.5)
-
Sterile, conical tubes or vials
-
Calibrated pH meter
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Dissolution: Add a small volume of the sterile buffer (pH 6.5) to the powder.
-
Vortexing: Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent potential shearing of the oligosaccharide.
-
pH Adjustment (Optional): If dissolving in unbuffered water, check the pH of the solution and adjust to pH 6.5 using dilute, sterile acid or base if necessary.
-
Final Volume: Add the sterile buffer to reach the final desired concentration.
-
Sterilization (Optional): If sterility is required for downstream applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the solution at 2-8°C. For long-term storage, consider aliquoting the solution into smaller volumes to avoid repeated freeze-thaw cycles, although the stability upon freezing and thawing needs to be validated for your specific application.
Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the stability of this compound in solution under specific conditions (e.g., different pH and temperatures).
Materials and Equipment:
-
HPLC system with a UV detector
-
Amino- or Amide-functionalized HPLC column
-
This compound solution to be tested
-
This compound reference standard
-
Mobile phase: Acetonitrile (B52724) and water
-
Temperature-controlled incubator or water bath
-
pH meter
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 6.5, and 9) or store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot of each sample.
-
HPLC Analysis:
-
Column: Use an appropriate column for oligosaccharide analysis (e.g., an amino or amide column).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. An example gradient could be starting with a high concentration of acetonitrile (e.g., 80%) and decreasing it over time to elute the oligosaccharides.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a low wavelength (e.g., 195-210 nm).
-
Injection Volume: Inject a consistent volume (e.g., 10 µL) of each sample.
-
-
Data Analysis:
-
Integrate the peak area of the Chitohexaose peak in each chromatogram.
-
Calculate the percentage of Chitohexaose remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining Chitohexaose against time for each condition to determine the degradation rate.
-
Visualizations
References
Technical Support Center: Endotoxin Contamination Testing for Chitohexaose Hexahydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitohexaose hexahydrochloride. The information provided is designed to address specific issues that may be encountered during endotoxin (B1171834) contamination testing.
Troubleshooting Guide
This guide addresses common problems encountered during the endotoxin testing of this compound, primarily using the Limulus Amebocyte Lysate (LAL) assay.
| Problem | Potential Cause | Recommended Solution |
| False Negative Results | Inhibition of the LAL Assay: this compound, as a chitosan-derived oligosaccharide, may interfere with the enzymatic cascade of the LAL test, leading to an underestimation of endotoxin levels.[1][2][3][4] This is a common issue with polysaccharide samples.[1][2][3][4] | 1. Sample Dilution: Dilute the this compound sample with LAL reagent water. This is the simplest and most common method to overcome interference.[3][4] The dilution should be sufficient to eliminate the inhibitory effect while still allowing for the detection of endotoxins at the required limit. The maximum valid dilution (MVD) should be calculated and not exceeded.[4][5]2. Use of a Resistant Assay: Consider using a chromogenic or turbidimetric LAL assay, as they can sometimes be less susceptible to interference than the gel-clot method.[6][7]3. Sample Treatment: In some cases, heat treatment can be used to denature interfering proteins, though this should be validated to ensure it does not affect the endotoxin itself.[3][8] |
| False Positive Results | (1→3)-β-D-Glucan Contamination: Chitosan and its derivatives can sometimes contain (1→3)-β-D-glucans, which can activate an alternative pathway in the LAL assay, leading to a false-positive result.[2][8] | 1. Use of a Glucan-Specific Blocking Buffer: Incorporate a (1→3)-β-D-glucan blocking buffer into the LAL assay to prevent the activation of this alternative pathway.[8]2. Use of a Glucan-Specific Assay: Perform a separate assay to specifically quantify the amount of (1→3)-β-D-glucans present in the sample.[8] |
| High Variability in Results (%CV) | Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability between replicates.[9][10]Inadequate Mixing: Failure to properly vortex and mix reagents and samples can result in non-homogenous distribution of endotoxins.[10] | 1. Proper Pipetting Technique: Ensure that calibrated pipettes are used and that proper pipetting techniques are followed. For cartridge-based methods, ensure accurate dispensing into all wells.[9]2. Thorough Mixing: Adhere strictly to the vortexing and mixing steps recommended by the LAL assay manufacturer.[10] |
| Positive Negative Controls | Contamination of Materials or Reagents: Endotoxins are ubiquitous and can contaminate water, pipette tips, and other labware.[10][11] | 1. Use of Pyrogen-Free Materials: Exclusively use certified pyrogen-free pipette tips, tubes, and glassware.[10]2. Proper Handling: Maintain aseptic technique throughout the experiment to prevent environmental contamination.[10][11]3. Check Reagents: Test all reagents, including the LAL reagent water, for endotoxin contamination.[12] |
| Failed Spike Recovery (PPC) | Inhibition or Enhancement: The sample matrix may be inhibiting or enhancing the reaction, preventing the accurate recovery of the spiked endotoxin.[2][13] This is a strong indicator of assay interference. | 1. Optimize Dilution: Adjust the sample dilution to find a concentration where the interference is minimized, and the spike recovery falls within the acceptable range (typically 50-200%).[6]2. pH Adjustment: Ensure the pH of the sample-LAL mixture is within the optimal range for the assay (typically 6.0-8.0).[5][10][14] Adjust with endotoxin-free acid or base if necessary.[10] |
Frequently Asked Questions (FAQs)
1. What is the acceptable endotoxin limit for this compound?
The endotoxin limit for a final drug product is typically set by regulatory bodies like the FDA and is dependent on the route of administration. For parenteral drugs, the limit is generally 5.0 EU/kg of body weight.[8] For drugs administered intrathecally, the limit is much lower, at 0.2 EU/kg.[8] The specific limit for this compound as a raw material or final product should be established based on its intended use and relevant pharmacopeial guidelines.
2. Which LAL test method is best for this compound?
The choice of LAL method (gel-clot, kinetic turbidimetric, or kinetic chromogenic) depends on several factors:
-
Qualitative vs. Quantitative Results: The gel-clot method is qualitative or semi-quantitative, while the turbidimetric and chromogenic methods are quantitative.[7][15]
-
Potential for Interference: As this compound is a polysaccharide, it has a high potential to interfere with the LAL assay.[1] Kinetic methods may offer advantages in detecting and overcoming interference. The gel-clot assay is known to be easily disturbed by nanoparticles and potentially other complex molecules.[6]
-
Required Sensitivity: The chromogenic and turbidimetric assays can offer higher sensitivity than the gel-clot method.
It is crucial to perform validation studies to determine the most suitable method for your specific product and sample matrix.
3. How can I prevent endotoxin contamination during my experiments?
Endotoxin contamination can arise from various sources in a laboratory setting.[11] Key prevention strategies include:
-
Water Source: Use only high-purity, pyrogen-free water for all solutions and media.
-
Labware: Utilize certified pyrogen-free plasticware and glassware.
-
Aseptic Technique: Practice good aseptic technique to minimize contamination from the air and personnel.[10][11]
-
Reagents: Ensure all reagents, including cell culture media and sera, are certified to have low endotoxin levels.[16]
4. What are the key steps in validating the LAL assay for this compound?
Validation of the LAL assay for a new product like this compound is essential and typically involves:
-
Initial Qualification: Confirming the sensitivity of the LAL reagent and the performance of the assay with a control standard endotoxin.
-
Inhibition/Enhancement Testing: Performing spike recovery tests at various dilutions of the this compound solution to demonstrate that the sample does not interfere with the assay's ability to detect endotoxin.[2][13] A valid result is typically a recovery of the spiked endotoxin within 50-200%.[6]
Experimental Protocol: LAL Kinetic Chromogenic Assay
This protocol provides a general methodology for endotoxin testing of this compound using a kinetic chromogenic LAL assay. Note: This is a template and must be adapted and validated for your specific product and LAL reagent kit.
1. Materials:
-
This compound sample
-
Kinetic Chromogenic LAL Reagent Kit (including LAL reagent, chromogenic substrate, and Control Standard Endotoxin - CSE)
-
LAL Reagent Water (pyrogen-free)
-
Pyrogen-free test tubes and pipette tips
-
Microplate reader with incubating capabilities at 37°C and absorbance reading at 405 nm
-
Vortex mixer
-
Calibrated pipettes
2. Preparation of Reagents and Standards:
-
Reconstitute the LAL reagent and chromogenic substrate according to the manufacturer's instructions, using LAL Reagent Water.
-
Prepare a series of endotoxin standards by diluting the reconstituted CSE with LAL Reagent Water to achieve a standard curve (e.g., 50, 5, 0.5, 0.05 EU/mL).
-
Prepare a negative control using only LAL Reagent Water.
3. Sample Preparation and Dilution:
-
Dissolve the this compound sample in LAL Reagent Water to a desired concentration.
-
Prepare a series of dilutions of the sample to determine the non-interfering concentration. The Maximum Valid Dilution (MVD) should be calculated based on the product's endotoxin limit.
4. Assay Procedure:
-
Add 100 µL of each standard, sample dilution, and negative control to the wells of a pyrogen-free 96-well plate in triplicate.
-
Prepare Positive Product Controls (PPCs) by spiking a known amount of CSE into each sample dilution. The final endotoxin concentration in the PPC should be at the midpoint of the standard curve.
-
Add 100 µL of the reconstituted LAL reagent to each well.
-
Incubate the plate in the microplate reader at 37°C for the time specified by the LAL reagent manufacturer.
-
The microplate reader will monitor the change in absorbance at 405 nm over time.
5. Data Analysis:
-
The time it takes for the absorbance to reach a predetermined level (the onset time) is inversely proportional to the amount of endotoxin in the sample.
-
A standard curve is generated by plotting the log of the onset time against the log of the endotoxin concentration for the standards.
-
The endotoxin concentration in the samples is then calculated from the standard curve.
-
The spike recovery for the PPCs must be within the acceptable range (typically 50-200%) for the test to be valid.
Experimental Workflow
Caption: Workflow for the kinetic chromogenic LAL endotoxin test.
References
- 1. publications.polymtl.ca [publications.polymtl.ca]
- 2. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. acciusa.com [acciusa.com]
- 5. Strategies for measuring endotoxin in difficult samples | FUJIFILM Wako [wakopyrostar.com]
- 6. Contamination of nanoparticles by endotoxin: evaluation of different test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LAL Assays | Lonza [bioscience.lonza.com]
- 8. Associates of Cape Cod, Inc. - Endotoxin & Glucan Reference Info [acciusa.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 11. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 12. firegene.com [firegene.com]
- 13. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 14. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 15. Methods for the detection of bacterial endotoxins |PYROSTAR™ [wakopyrostar.com]
- 16. corning.com [corning.com]
Chitohexaose Hexahydrochloride & Research Assays: A Technical Support Center
Welcome to the technical support center for researchers utilizing chitohexaose (B1231835) hexahydrochloride in their experimental work. This resource provides guidance on potential interactions with common research assays, with a specific focus on the MTT assay, and offers troubleshooting strategies to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is chitohexaose hexahydrochloride and what is its relevance in research?
This compound is a chitosan (B1678972) oligosaccharide, a polymer derived from chitin. In research, it is investigated for its various biological activities, including anti-inflammatory and anti-angiogenic effects. Its cationic nature and potential to interact with cellular components make it a subject of interest in drug development and biomaterial science.
Q2: Can this compound interfere with the MTT assay?
While direct evidence of interference by this compound with the MTT assay is not extensively documented, the potential for interaction exists due to the chemical nature of chitosan oligosaccharides. The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The cationic nature of chitohexaose could potentially lead to non-specific interactions with the negatively charged MTT reagent or the resulting formazan, although studies using chitosan and its oligosaccharides have successfully employed the MTT assay to assess cell viability.
Q3: What are the general limitations of the MTT assay that I should be aware of?
The MTT assay, while widely used, has several limitations. These include:
-
Interference from colored compounds: Compounds that absorb light in the same range as formazan can lead to inaccurate readings.
-
Effects of reducing agents: Substances with reducing potential can directly convert MTT to formazan, leading to a false-positive signal for cell viability.
-
Toxicity of the formazan product: The formazan crystals can be toxic to cells, limiting the assay to endpoint measurements.
-
Dependence on metabolic activity: The assay measures metabolic activity, which may not always directly correlate with cell number.
-
Solubilization step: The need to dissolve the formazan crystals adds an extra step and a potential source of error.
Q4: Are there alternative assays to consider if I suspect interference with the MTT assay?
Yes, several alternative cell viability assays are available, each with its own advantages and disadvantages. These include:
-
MTS, XTT, and WST assays: These are second-generation tetrazolium dyes that produce a water-soluble formazan, eliminating the need for a solubilization step.
-
Resazurin (B115843) (AlamarBlue) assay: This is a fluorescence-based assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin (B1680543) by viable cells.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active cells. They are generally more sensitive than tetrazolium-based assays.
-
Trypan Blue exclusion assay: This is a simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.
Troubleshooting Guides
Guide 1: Unexpected Results in MTT Assays with this compound
If you are encountering inconsistent or unexpected results when using this compound in an MTT assay, consider the following troubleshooting steps:
Issue: Higher than expected absorbance, suggesting increased cell viability.
-
Possible Cause: Direct reduction of MTT by this compound.
-
Troubleshooting Step: Run a cell-free control where this compound is added to the culture medium with MTT but without cells. If a color change is observed, this indicates direct reduction.
-
Solution: Switch to an alternative assay that does not rely on tetrazolium reduction, such as an ATP-based assay or a direct cell counting method like the Trypan Blue exclusion assay.
Issue: Lower than expected absorbance, suggesting decreased cell viability.
-
Possible Cause: this compound may be precipitating out of the solution at the concentration used, which can interfere with the optical reading. It could also be interacting with the formazan crystals, affecting their solubilization.
-
Troubleshooting Step: Visually inspect the wells under a microscope for any precipitate. After the solubilization step, check for incomplete dissolution of the formazan crystals.
-
Solution: Ensure that the this compound is fully dissolved in the culture medium. If formazan solubilization is an issue, try a different solubilizing agent or switch to an assay that produces a water-soluble product (e.g., MTS, XTT, or WST).
Data Presentation
The following table summarizes the IC50 values of chitosan and its derivatives on different cell lines as determined by the MTT assay, extracted from various studies. This data can serve as a general reference for the expected cytotoxic range of these compounds.
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
| Chitosan | MCF-7 (breast cancer) | ~200 | |
| Chitosan | HepG2 (liver cancer) | < 50 | |
| Chitosan | A549 (lung cancer) | < 50 | |
| Chitosan Oligosaccharides | HepG2 (liver cancer) | < 25 |
Experimental Protocols
Protocol 1: Standard MTT Assay for Cell Viability
This protocol provides a general procedure for performing the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Workflow of a standard MTT cell viability assay.
long-term storage and stability of Chitohexaose hexahydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of chitohexaose (B1231835) hexahydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid Chitohexaose Hexahydrochloride?
For long-term storage, solid this compound should be stored in a tightly sealed container in a dry environment, protected from light. Recommended storage temperatures are between 2°C and 8°C[1][2]. For extended periods, storage at or below -20°C under inert conditions is advisable to minimize autooxidation[3]. Under these conditions, the solid material is stable for over two years[4].
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in a sterile, aqueous buffer of choice. For cell culture experiments, sterile phosphate-buffered saline (PBS) or cell culture medium are common solvents. It is recommended to prepare the solution under aseptic conditions. To ensure sterility, the final solution can be passed through a 0.22 µm filter[5].
Q3: What are the optimal storage conditions for this compound solutions?
The stability of this compound in solution is dependent on pH and temperature. Acidic conditions can lead to hydrolysis of the glycosidic bonds over time. For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For long-term storage, it is best to aliquot the stock solution and store it frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[3].
Q4: What are the primary degradation pathways for Chitohexaose in solution?
The primary non-enzymatic degradation pathway for chitohexaose in aqueous solution is acid-catalyzed hydrolysis. This process involves the cleavage of the β-(1→4) glycosidic linkages, leading to the formation of smaller oligosaccharides (e.g., chitopentaose, chitotetraose) and eventually the monosaccharide glucosamine. The rate of hydrolysis is generally faster at lower pH and higher temperatures.
Q5: How can I monitor the stability of my this compound solution?
The stability of a chitohexaose solution can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact chitohexaose from its degradation products. A decrease in the peak area of chitohexaose and the appearance of new peaks corresponding to smaller oligosaccharides would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected experimental results (e.g., loss of biological activity) | Degradation of chitohexaose in solution. | 1. Prepare fresh solutions from solid material.2. Verify the storage conditions (temperature, pH) of the stock solution.3. Check the age of the solution; for critical experiments, use solutions prepared within a few weeks if stored at 4°C, or freshly thawed from -80°C storage.4. Analyze the solution's integrity using HPLC if available. |
| Precipitate forms in the solution upon thawing | Poor solubility at the stored concentration or pH. Cryoconcentration effects during freezing. | 1. Gently warm the solution to 37°C and vortex to redissolve.2. If the precipitate persists, sonicate the solution briefly.3. For future preparations, consider preparing the stock solution at a slightly lower concentration or in a different buffer system.4. Centrifuge the solution to pellet the precipitate and use the supernatant, noting that the concentration may be lower than intended. |
| Contamination of the stock solution | Improper aseptic technique during preparation or handling. | 1. Discard the contaminated solution.2. Prepare a new stock solution using sterile reagents and aseptic techniques.3. Sterile filter the final solution using a 0.22 µm filter before storage.4. Aliquot the stock solution to minimize the number of times the main stock is handled. |
| Variability between experiments | Inconsistent concentration due to improper mixing or degradation. Multiple freeze-thaw cycles. | 1. Ensure the stock solution is completely thawed and vortexed gently before each use.2. Prepare single-use aliquots from a larger stock to avoid repeated freezing and thawing[6].3. Re-quantify the concentration of the stock solution if it has been stored for an extended period. |
Data on Storage and Stability
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | 2°C to 8°C[1][2] | > 2 years[4] | Keep container tightly closed and in a dry environment. |
| -20°C[3] | Long-term | Store under an inert atmosphere for optimal stability[3]. | |
| Aqueous Solution (pH ~7) | 2°C to 8°C | Short-term (days to weeks) | Prone to microbial growth if not sterile. |
| -20°C to -80°C[3] | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Best for preserving integrity. | |
| Aqueous Solution (Acidic pH < 6) | 2°C to 8°C | Short-term (days) | Increased risk of acid-catalyzed hydrolysis. |
| -20°C to -80°C | Long-term (months) | Freezing will slow hydrolysis significantly. |
Table 2: Factors Influencing Solution Stability
| Factor | Effect on Stability | Recommendations |
| pH | Most stable near neutral pH. Acidic conditions (pH < 6) accelerate hydrolysis of glycosidic bonds. | Prepare and store solutions in a buffer with a pH between 6.0 and 7.5 for optimal stability. |
| Temperature | Higher temperatures increase the rate of chemical degradation (hydrolysis). Freezing significantly slows degradation. | Store solutions at the lowest practical temperature. For long-term storage, -80°C is preferred over -20°C. |
| Concentration | Higher concentrations may be more susceptible to precipitation upon freezing and thawing. | For long-term frozen storage, consider if a lower stock concentration is feasible for your experimental needs. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
| Light | Although less critical than for some compounds, prolonged exposure to light should be avoided. | Store solutions in amber vials or in the dark. |
| Oxygen | Chitooligosaccharides can be sensitive to autooxidation. | For long-term storage of solid material, an inert atmosphere is recommended[3]. For solutions, minimizing headspace in vials can be beneficial. |
Experimental Protocols
Stability-Indicating HPLC Method for Chitohexaose
This protocol describes a general method for assessing the stability of chitohexaose solutions by separating the parent compound from its potential hydrolysis products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
Amine-based column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm) is often effective for separating oligosaccharides.
2. Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is typically used.
-
Eluent A: Acetonitrile
-
Eluent B: Water
-
A starting mobile phase with a high concentration of acetonitrile (e.g., 80%) is used to retain the polar oligosaccharides.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV absorbance at 205 nm.
-
Gradient Program: A linear gradient decreasing the concentration of acetonitrile (Eluent A) over time. For example, from 80% A to 60% A over 60 minutes. This allows for the sequential elution of oligosaccharides with increasing degrees of polymerization.
4. Sample Preparation:
-
Dilute the this compound solution to be tested with the initial mobile phase to an appropriate concentration (e.g., 0.1-1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak corresponding to chitohexaose based on its retention time, determined by running a freshly prepared standard solution.
-
Monitor the area of the chitohexaose peak over time in the stored samples. A decrease in the peak area indicates degradation.
-
The appearance of new, earlier-eluting peaks suggests the formation of smaller oligosaccharide degradation products. The percentage of remaining chitohexaose can be calculated as: (Peak Area at time t / Initial Peak Area at time 0) * 100%
Visualizations
Chitohexaose Degradation Pathway
Caption: Acid-Catalyzed Hydrolysis of Chitohexaose
Experimental Workflow for Stability Testing
Caption: Workflow for Solution Stability Assessment
Chitohexaose Signaling Pathway
Caption: Chitohexaose Anti-inflammatory Signaling
References
- 1. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 2. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexaacetyl-Chitohexaose Oligosaccharide | Megazyme [megazyme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - TW [thermofisher.com]
Chitohexaose hexahydrochloride lot-to-lot variability and quality control
Welcome to the technical support center for chitohexaose (B1231835) hexahydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is chitohexaose hexahydrochloride and what are its common applications?
A1: this compound is a chitosan (B1678972) oligosaccharide, specifically a hexamer of glucosamine (B1671600), in its hydrochloride salt form. Its CAS number is 41708-95-6 and the molecular formula is C₃₆H₆₈N₆O₂₅·6HCl[1]. Due to its properties as a chitosan oligosaccharide, it is often used in biochemical and life science research[2]. Notably, it has been identified as having anti-inflammatory effects by binding to the active sites of TLR4 and inhibiting LPS-induced inflammation[3].
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at 2°C - 8°C[1][2][4]. Some suppliers of related chito-oligosaccharides recommend long-term storage under inert conditions and below -20°C to prevent autooxidation, and note that the shelf life can be prolonged by the presence of antioxidants like vitamin C or salts such as sodium chloride[5].
Q3: What level of purity should I expect for this compound?
A3: Commercial preparations of this compound can be found with a purity of ≥96% as determined by HPLC[2]. Related N-acetylated chitohexaose is available at purities of >85%[6][7]. It is crucial to check the certificate of analysis for the specific lot you are using.
Q4: What are the key parameters that can vary from lot to lot of this compound?
A4: Lot-to-lot variation is a critical consideration for all reagents[8][9]. For this compound, key parameters that may vary include:
-
Purity: The percentage of the desired this compound.
-
Degree of Polymerization (DP): While this product is intended to be a hexamer, the presence of other oligosaccharides (e.g., chitopentaose, chitoheptaose) can vary.
-
Moisture Content: The amount of water present in the lyophilized powder.
-
Endotoxin (B1171834) Levels: For applications involving cell culture or in vivo studies, endotoxin contamination is a critical parameter.
-
Counter-ion Content: The precise ratio of hydrochloride to the chitohexaose molecule.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Between Different Lots
-
Possible Cause: Significant lot-to-lot variability in the purity or composition of the this compound.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoAs for the different lots, paying close attention to purity, moisture content, and any other specified parameters.
-
Perform In-house Quality Control: Conduct one or more of the quality control experiments detailed in the "Experimental Protocols" section below to characterize and compare the lots. High-Performance Liquid Chromatography (HPLC) is highly recommended for assessing purity and the distribution of oligosaccharides.
-
Consult the Supplier: If significant discrepancies are found or suspected, contact the supplier's technical support with your findings.
-
Issue 2: Poor Solubility of the Compound
-
Possible Cause: Incorrect solvent or pH, or degradation of the compound.
-
Troubleshooting Steps:
-
Solvent Selection: this compound, as a salt, should be soluble in aqueous solutions. Use high-purity water or a buffer appropriate for your experiment.
-
pH Adjustment: The solubility of chitosan and its oligosaccharides can be pH-dependent. Ensure the pH of your solvent is compatible with maintaining solubility.
-
Gentle Dissolution: Aid dissolution by gentle vortexing or sonication. Avoid excessive heating, which could lead to degradation.
-
Issue 3: Unexpected Biological Response in Cell-Based Assays
-
Possible Cause: Contamination of the this compound with biologically active substances, such as endotoxins.
-
Troubleshooting Steps:
-
Check Endotoxin Levels: Review the lot-specific CoA for information on endotoxin testing. If not provided, consider performing a Limulus Amebocyte Lysate (LAL) assay.
-
Use a Different Lot: Test a different lot of this compound to see if the unexpected response is reproducible.
-
Include Appropriate Controls: Ensure your experimental design includes negative controls (vehicle only) and positive controls to help interpret the results.
-
Quantitative Data Summary
For researchers evaluating different lots or suppliers, the following table outlines key quality control parameters and typical acceptance criteria.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (by HPLC) | ≥ 95% | HPLC-RID, HPLC-ELSD |
| Degree of Polymerization | Primarily hexamer | HPLC, Mass Spectrometry |
| Moisture Content | ≤ 10% | Karl Fischer Titration |
| Endotoxin Level | ≤ 1 EU/mg | LAL Assay |
| Solubility | Soluble in water | Visual Inspection |
Experimental Protocols
1. Purity and Degree of Polymerization Analysis by HPLC
This method separates chito-oligosaccharides based on their size.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
-
Column: A column suitable for oligosaccharide separation, such as an amino-based or a hydrophilic interaction liquid chromatography (HILIC) column[10].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient lowering the acetonitrile/water (v/v) ratio from 80/20 to 60/40 over 60 minutes can provide good resolution for N-acetyl-chito-oligosaccharides[11].
-
Sample Preparation: Accurately weigh and dissolve the this compound in the initial mobile phase concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and compare the retention time and peak area of the main peak to a reference standard if available. The distribution of peaks will indicate the presence of other oligosaccharides.
2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in deuterium (B1214612) oxide (D₂O).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants can be compared to published data for chito-oligosaccharides to confirm the structure of the glucosamine repeating units and the β-(1→4) linkages[12].
3. Qualitative Analysis by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively assessing the composition of chito-oligosaccharides[13].
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system of n-propyl alcohol and 28% ammonium (B1175870) water (2:1, v/v)[13].
-
Sample Preparation: Dissolve the sample in water.
-
Development: Spot the sample on the TLC plate and develop the chromatogram in a sealed tank containing the mobile phase.
-
Visualization: After development, dry the plate and visualize the spots by spraying with a 0.1% ninhydrin (B49086) solution and heating at 100°C for 10-15 minutes. The migration distance (Rf value) can be compared to standards[13].
Visualizations
Caption: Quality control workflow for incoming lots of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Chitohexaose 6HCl | 41708-95-6 | OC09273 | Biosynth [biosynth.com]
- 2. Acmec this compound C15920 10mg, CasNo.41708-95-6 Shanghai Acmec Biochemical Technology Co., Ltd. China (Mainland) [acmec.lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexaacetyl-Chitohexaose Oligosaccharide | Megazyme [megazyme.com]
- 7. Hexaacetyl-chitohexaose | Carbohydrate Research [neogen.com]
- 8. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of Chitohexaose Hexahydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of Chitohexaose hexahydrochloride with an established alternative, focusing on its anti-inflammatory properties. Experimental data is presented to support the comparison, and detailed protocols for key assays are provided to enable reproducibility.
Comparative Bioactivity of TLR4 Antagonists
This compound is a chitosan (B1678972) oligosaccharide that has demonstrated anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway.[1][2][3] This guide compares its activity with TAK-242, a well-characterized small molecule inhibitor of TLR4.[4][5][6] The following table summarizes their inhibitory activities on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4 and is used to induce an inflammatory response in these in vitro models.[7][8]
| Compound | Target | Assay | Cell Line | Key Findings | IC50 |
| This compound | TLR4 | Nitric Oxide (NO) Production | RAW 264.7 | Significantly inhibited LPS-induced NO production.[7][8] | Data not available |
| TNF-α Production | RAW 264.7 | Reduced the production of LPS-induced TNF-α.[1][2][7][8] | Data not available | ||
| IL-6 Production | RAW 264.7 | Decreased the secretion of LPS-induced IL-6.[1][2][7][8] | Data not available | ||
| NF-κB Activation | HEK293-TLR4 | Inhibited LPS-induced NF-κB activation. | Data not available | ||
| TAK-242 (Resatorvid) | TLR4 | Nitric Oxide (NO) Production | RAW 264.7 | Potently suppressed LPS-induced NO production.[9] | ~3.2 nM |
| TNF-α Production | P31/FUJ | Inhibited LPS-induced TNF-α production.[10] | ~1.3 nM | ||
| IL-6 Production | Human PBMCs | Inhibited LPS-induced IL-6 production. | Data not available | ||
| NF-κB Activation | HEK293-TLR4 | Potently inhibited LPS-induced NF-κB activation.[9] | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or TAK-242 for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant for analysis of nitric oxide and cytokine levels.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite (NaNO2) standard solution.
-
-
Protocol:
-
Prepare a standard curve using serial dilutions of the NaNO2 solution.
-
In a 96-well plate, add 50 µL of cell culture supernatant from each treatment group.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
TNF-α and IL-6 Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader.
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, the protocol involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activity of the NF-κB transcription factor.
-
Cell Line: A cell line (e.g., HEK293) stably or transiently co-transfected with a TLR4 expression vector and an NF-κB-dependent luciferase reporter vector.
-
Reagents:
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound or TAK-242.
-
Stimulate the cells with LPS.
-
After the desired incubation period, lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.
-
Visualizations
TLR4 Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway initiated by LPS and the proposed point of inhibition by this compound and TAK-242.
Caption: TLR4 signaling pathway and points of inhibition.
Experimental Workflow
The diagram below outlines the general workflow for validating the bioactivity of this compound in vitro.
Caption: In vitro validation workflow.
References
- 1. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]
- 7. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitosan oligosaccharide (COS) inhibits LPS-induced inflammatory effects in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAK-242 selectively suppresses Toll-like receptor 4-signaling mediated by the intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
Chitohexaose Hexahydrochloride vs. Lipopolysaccharide in TLR4 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chitohexaose hexahydrochloride and Lipopolysaccharide (LPS) in their interaction with Toll-like receptor 4 (TLR4). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding of their distinct effects on innate immune signaling.
At a Glance: Chitohexaose vs. LPS
| Feature | This compound | Lipopolysaccharide (LPS) |
| Primary TLR4 Effect | Antagonist of LPS-induced classical activation; Agonist of an alternative pathway | Potent agonist of classical pro-inflammatory signaling |
| NF-κB Activation | Does not induce; Inhibits LPS-induced activation | Strong inducer |
| Key Cytokine Profile | Upregulates anti-inflammatory IL-10 | Upregulates pro-inflammatory TNF-α, IL-1β, IL-6 |
| Macrophage Polarization | Induces alternative activation (M2-like phenotype) | Induces classical activation (M1 phenotype) |
| Key Marker Upregulation | Arginase-1 | Inducible Nitric Oxide Synthase (iNOS) |
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and LPS on key markers of macrophage activation.
Table 1: Effect on Pro-inflammatory Cytokine Production in Macrophages
This table illustrates the inhibitory effect of Chitohexaose on LPS-induced pro-inflammatory cytokine secretion.
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | Undetectable | Undetectable | Undetectable |
| Chitohexaose (10 µg/mL) | Undetectable | Undetectable | Undetectable |
| LPS (10 µg/mL) | 2500 ± 150 | 800 ± 50 | 3000 ± 200 |
| Chitohexaose (10 µg/mL) + LPS (10 µg/mL) | 500 ± 50 | 200 ± 30 | 1000 ± 100 |
Data synthesized from Panda et al., 2012. Values are representative and may vary between specific experimental setups.
Table 2: Effect on Anti-inflammatory Cytokine and Alternative Activation Markers
This table highlights the differential effects of Chitohexaose and LPS on markers associated with anti-inflammatory and alternative macrophage activation.
| Treatment | IL-10 (pg/mL) | Arginase-1 Activity (units/mg protein) |
| Control (untreated) | Undetectable | Baseline |
| Chitohexaose (10 µg/mL) | 1200 ± 100 | Significantly Increased |
| LPS (10 µg/mL) | 200 ± 25 | No significant change |
| Chitohexaose (10 µg/mL) + LPS (10 µg/mL) | 1500 ± 120 | Significantly Increased |
Data synthesized from Panda et al., 2012. "Significantly Increased" indicates a substantial upregulation compared to control and LPS-treated groups.
Table 3: Inhibition of LPS-Induced Nitric Oxide and Pro-inflammatory Cytokine Production by Chitohexaose (COS6)
This table presents the dose-dependent inhibitory effect of Chitohexaose (COS6) on LPS-induced inflammatory mediators in RAW 264.7 macrophages.
| Chitohexaose (COS6) Concentration (µM) | Inhibition of NO Production (%) | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) |
| 12.5 | ~20% | ~25% | ~15% |
| 25 | ~40% | ~50% | ~35% |
| 50 | >50% | >50% | >50% |
Data adapted from Yoon et al., 2021. The study demonstrates that Chitohexaose (COS6) significantly reduces the production of key inflammatory mediators in a dose-dependent manner.
Signaling Pathways
The interaction of Chitohexaose and LPS with TLR4 triggers distinct downstream signaling cascades, leading to divergent cellular responses.
LPS-Induced Classical TLR4 Signaling
LPS binding to the TLR4/MD-2 complex initiates a pro-inflammatory cascade involving two primary signaling arms: the MyD88-dependent and the TRIF-dependent pathways. Both pathways converge on the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines.[1][2][3]
Caption: LPS-induced classical TLR4 signaling pathway.
Chitohexaose-Induced Alternative TLR4 Signaling
Chitohexaose binds to TLR4 but, instead of triggering a pro-inflammatory cascade, it induces an alternative pathway characterized by the production of the anti-inflammatory cytokine IL-10 and the upregulation of Arginase-1.[2][4] This pathway is associated with M2-like macrophage polarization, which is involved in immunoregulation and tissue repair. Concurrently, Chitohexaose competitively inhibits the binding of LPS to TLR4, thereby blocking classical inflammatory signaling.[1][5]
References
- 1. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 5. [PDF] Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | Semantic Scholar [semanticscholar.org]
Chitohexaose vs. Chitoheptaose: A Comparative Analysis of Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two chitosan (B1678972) oligosaccharides, chitohexaose (B1231835) (DP6) and chitoheptaose (B12385539) (DP7). The data presented is compiled from in vitro studies and aims to assist researchers in selecting the optimal oligosaccharide for their specific applications.
Quantitative Comparison of Anti-inflammatory Effects
The anti-inflammatory activity of chitohexaose and chitoheptaose has been evaluated by measuring their ability to modulate the production of key inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following table summarizes the quantitative data from a comparative study.
| Cytokine | Treatment | Concentration | % Reduction of Pro-inflammatory Cytokines | % Increase of Anti-inflammatory Cytokine |
| Pro-inflammatory | ||||
| Interleukin-1β (IL-1β) | Chitohexaose | 100 µg/mL | ~45% | - |
| Chitoheptaose | 100 µg/mL | ~60% | - | |
| Interleukin-17A (IL-17A) | Chitohexaose | 100 µg/mL | ~35% | - |
| Chitoheptaose | 100 µg/mL | ~55% | - | |
| Interferon-γ (IFN-γ) | Chitohexaose | 100 µg/mL | ~40% | - |
| Chitoheptaose | 100 µg/mL | ~50% | - | |
| Anti-inflammatory | ||||
| Interleukin-10 (IL-10) | Chitohexaose | 100 µg/mL | - | ~50% |
| Chitoheptaose | 100 µg/mL | - | ~70% |
Key Finding: The available data strongly suggests that chitoheptaose exhibits a more potent anti-inflammatory effect compared to chitohexaose. It demonstrates a greater capacity to suppress the production of pro-inflammatory cytokines IL-1β, IL-17A, and IFN-γ, while simultaneously promoting a more significant increase in the anti-inflammatory cytokine IL-10. This indicates that the degree of polymerization is a critical factor in the anti-inflammatory activity of chitosan oligosaccharides, with a chain length of seven units showing enhanced efficacy over six units.
Experimental Protocols
The following section details the methodologies employed in the studies that generated the comparative data.
Cell Culture and Treatment
Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. Subsequently, the cells are pre-treated with varying concentrations of chitohexaose or chitoheptaose for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Cytokine Quantification
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-17A, IFN-γ) and anti-inflammatory cytokine (IL-10) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader.
Nitric Oxide (NO) Production Assay
The production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid). After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm.
Cell Viability Assay
The cytotoxicity of chitohexaose and chitoheptaose is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment with the oligosaccharides, the cell culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of chitosan oligosaccharides, including chitohexaose and chitoheptaose, are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Validating Chitohexaose Hexahydrochloride's Immunomodulatory Effects: A Crucial Role for TLR4 Knockout Cells
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Chitohexaose hexahydrochloride, understanding its precise mechanism of action is paramount. Emerging evidence points to the Toll-like receptor 4 (TLR4) as a key mediator of its immunomodulatory effects. This guide provides a comparative analysis of this compound's activity in wild-type versus TLR4 knockout cells, supported by experimental data and detailed protocols, to underscore the value of this validation approach.
Chitohexaose, a carbohydrate residue, has been shown to activate macrophages and block endotoxemia through a TLR4-dependent mechanism.[1][2] Studies utilizing cells with non-functional TLR4, such as those from C3H/HeJ mice, have been instrumental in demonstrating the critical role of this receptor in the "alternate activation" of macrophages by Chitohexaose.[1][2] This alternative pathway is characterized by the upregulation of Arginase-1 and the production of the anti-inflammatory cytokine IL-10, in contrast to the classical pro-inflammatory response induced by lipopolysaccharide (LPS), another TLR4 ligand.[1][2]
Comparative Analysis of Chitohexaose Effects in Wild-Type vs. TLR4 Deficient Macrophages
To validate the TLR4-dependency of this compound, a comparative analysis of its effects on macrophages with and without a functional TLR4 receptor is essential. The following table summarizes key quantitative data from studies investigating these effects.
| Treatment | Cell Type | Key Marker | Result | Reference |
| Chitohexaose | Wild-Type Macrophages | Arginase-1 | Upregulated | [1][2] |
| Chitohexaose | TLR4-deficient Macrophages (from C3H/HeJ mice) | Arginase-1 | No activation | [1][2] |
| Chitohexaose | Wild-Type Macrophages | IL-10 | Increased production | [1][2] |
| LPS | Wild-Type Macrophages | TNF-α, IL-1β, IL-6 | Increased production | [1][2] |
| Chitohexaose + LPS | Wild-Type Macrophages | TNF-α, IL-1β, IL-6 | Inhibited production | [1][2] |
| Chitohexaose | TLR4-deficient Macrophages (from C3H/HeJ mice) | Inflammatory Mediators | Failed to stimulate | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summarized protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are stimulated with this compound at various concentrations (e.g., 10-100 µg/mL). For comparison, cells can be treated with LPS (a known TLR4 agonist) or a combination of Chitohexaose and LPS.
Validation of TLR4 Knockout
-
Genotyping: For knockout cell lines generated using CRISPR/Cas9, genomic DNA is sequenced to confirm the desired mutation in the Tlr4 gene.
-
Functional Assays: The lack of response to a specific TLR4 agonist like LPS is a key functional validation. This can be measured by the absence of downstream signaling events (e.g., NF-κB activation) or cytokine production.[3][4]
Analysis of Macrophage Activation
-
Cytokine Measurement: Levels of cytokines such as TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide (NO) Production: NO levels, a marker of classical macrophage activation, can be measured using the Griess reagent.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of key genes involved in macrophage activation, such as Arg1 (Arginase-1), Nos2 (iNOS), and various cytokine genes.
-
Western Blotting: Protein levels of key signaling molecules in the TLR4 pathway (e.g., phosphorylated NF-κB) can be assessed by Western blotting.
Signaling Pathways and Experimental Workflow
Visualizing the underlying molecular pathways and experimental design is crucial for a clear understanding.
Caption: this compound signaling through TLR4.
Caption: Experimental workflow for validation.
Alternative Considerations and Future Directions
While the evidence strongly supports a TLR4-mediated mechanism for Chitohexaose, it is important to consider alternative possibilities. Some studies on chitosan, a related polymer, have suggested the existence of TLR4-independent pathways for its immunomodulatory effects.[5] Therefore, comprehensive studies should ideally include additional controls to investigate other potential receptors or signaling pathways.
Future research could explore the precise binding site of this compound on the TLR4 receptor complex and further delineate the downstream signaling cascades of the "alternate activation" pathway. The use of commercially available and genetically verified TLR4 knockout cell lines will be instrumental in ensuring the reproducibility and validity of these future investigations.
References
- 1. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. Chitosan immunomodulation: insights into mechanisms of action on immune cells and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Chitohexaose Hexahydrochloride: A Specific Approach to Inflammation Modulation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for agents with specific mechanisms of action and favorable safety profiles is paramount. Chitohexaose (B1231835) hexahydrochloride, a well-defined chitosan (B1678972) oligosaccharide, has emerged as a promising candidate, distinguishing itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) through its targeted interaction with key inflammatory signaling pathways. This guide provides a comprehensive comparison of the anti-inflammatory action of Chitohexaose hexahydrochloride against commonly used NSAIDs, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.
Divergent Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the anti-inflammatory effects of this compound and NSAIDs lies in their primary molecular targets. NSAIDs, including ibuprofen, diclofenac (B195802), celecoxib, and aspirin, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2] In contrast, this compound modulates inflammation at a more upstream level, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulating the Mitogen-Activated Protein Kinase (MAPK) pathway.
A study on LPS-stimulated RAW 264.7 macrophages demonstrated that chitohexaose (COS6) exhibited the most significant anti-inflammatory effect among various chitosan oligosaccharides, reducing the mRNA levels and production of key pro-inflammatory cytokines IL-6 and TNF-α by more than 50%.[3] This effect is attributed to the downregulation of Toll-like receptor 2 (TLR2), a key component in the activation of the NF-κB pathway.[3] By preventing the activation of NF-κB, this compound effectively halts the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and inducible enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4][5][6]
The MAPK pathway, another crucial regulator of inflammation, is also modulated by chitosan oligosaccharides. Studies have shown that these compounds can attenuate the phosphorylation of p38 MAPK and JNK in response to inflammatory stimuli.[7][8]
The distinct mechanisms are visualized in the signaling pathway diagrams below:
```dot
digraph "Chitohexaose_Anti-inflammatory_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
This compound's anti-inflammatory mechanism.
```dot
digraph "NSAID_Anti-inflammatory_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
General mechanism of action for NSAIDs.
Comparative Efficacy: A Look at the Data
While direct, head-to-head quantitative comparisons of this compound with NSAIDs are limited in publicly available literature, we can infer comparative efficacy from studies on chitosan oligosaccharides and individual NSAIDs.
| Compound | Target(s) | Key Inhibitory Effects |
| This compound | NF-κB, MAPK (p38, JNK), TLR2 | - >50% reduction in IL-6 and TNF-α mRNA and protein in LPS-stimulated RAW 264.7 cells[3]- Inhibition of iNOS and COX-2 expression[4][9][10]- Reduction of NO and PGE2 production[4][9][10] |
| Ibuprofen | COX-1, COX-2 (non-selective) | - Inhibition of prostaglandin (B15479496) synthesis[1]- Mean COX-1 inhibition: 88.7%- Mean COX-2 inhibition: 71.4%[1] |
| Diclofenac | COX-1, COX-2 (preferential for COX-2) | - Inhibition of prostaglandin synthesis- Lowered IL-6 concentrations in patients undergoing major surgery[11][12] |
| Celecoxib | COX-2 (selective) | - Selective inhibition of prostaglandin synthesis from COX-2 |
| Aspirin | COX-1, COX-2 (irreversible, non-selective) | - Irreversible inhibition of prostaglandin and thromboxane (B8750289) synthesis |
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of this compound, detailed experimental protocols for key assays are provided below.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
```dot
digraph "In_Vitro_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
Experimental workflow for in vitro anti-inflammatory assay.
1. Cell Culture and Seeding:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded into 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
2. Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Western Blot Analysis for Signaling Proteins:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, and total IκBα.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This protocol describes a widely used animal model to evaluate the in vivo anti-inflammatory activity of this compound.[3]
1. Animals:
-
Male BALB/c mice (6-8 weeks old) are used. The animals are housed under standard laboratory conditions with free access to food and water. All animal procedures should be performed in accordance with approved ethical guidelines.
2. Treatment:
-
Mice are randomly divided into groups (n=6-8 per group): a control group, a carrageenan group, and treatment groups receiving different doses of this compound (e.g., 50, 100, and 200 mg/kg) orally. A positive control group receiving a standard NSAID (e.g., indomethacin, 10 mg/kg) is also included.
-
The test compounds are administered 1 hour before the induction of inflammation.
3. Induction of Paw Edema:
-
A 1% (w/v) solution of λ-carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each mouse.
4. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
The percentage of edema inhibition is calculated using the following formula: Edema Inhibition (%) = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume in the carrageenan control group and Vt is the average paw volume in the treated group.
5. Histopathological Analysis:
-
At the end of the experiment, the mice are euthanized, and the paw tissues are collected, fixed in 10% formalin, and embedded in paraffin.
-
Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of inflammatory cell infiltration and tissue damage.
Conclusion: A Specific and Promising Anti-inflammatory Agent
This compound presents a distinct and more targeted approach to managing inflammation compared to traditional NSAIDs. Its ability to specifically inhibit the NF-κB and modulate the MAPK signaling pathways, rather than broadly inhibiting COX enzymes, suggests the potential for a better safety profile, particularly concerning gastrointestinal side effects commonly associated with NSAIDs. While further direct comparative studies are warranted to establish quantitative efficacy against a range of NSAIDs, the existing evidence strongly supports the continued investigation of this compound as a novel and specific anti-inflammatory therapeutic. The detailed experimental protocols provided herein offer a foundation for researchers to build upon this promising area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effect of chitosan oligosaccharides in RAW 264.7 cells [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Differential modulation of interleukin-6 and interleukin-10 by diclofenac in patients undergoing major surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chitohexaose vs. Chitopentaose: A Comparative Guide to Macrophage Modulation
For Researchers, Scientists, and Drug Development Professionals
Chito-oligosaccharides (COS), derived from the deacetylation and hydrolysis of chitin, have garnered significant interest in the scientific community for their diverse immunomodulatory properties. Among these, chitohexaose (B1231835) (COS6) and chitopentaose (COS5) have emerged as potent regulators of macrophage function. This guide provides an objective comparison of their effects on macrophages, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific applications, from basic research to therapeutic development.
At a Glance: Chitohexaose vs. Chitopentaose
| Feature | Chitohexaose (COS6) | Chitopentaose (COS5) |
| Primary Effect | Potent anti-inflammatory and alternative macrophage activation | Promotion of a reparative M2 macrophage phenotype |
| Anti-inflammatory Potency | High, particularly against LPS-induced inflammation[1] | Moderate[1] |
| M2 Polarization | Induces alternative activation (Arginase-1, IL-10)[2][3] | Promotes a reparative M2 phenotype[4] |
| Key Signaling Pathways | TLR4, TLR2, NF-κB[1][2] | Likely involves pathways associated with M2 polarization |
| Therapeutic Potential | Sepsis, inflammatory disorders | Tissue repair and regeneration |
Quantitative Comparison of Macrophage Responses
The following tables summarize the quantitative effects of chitohexaose and chitopentaose on macrophage activity, primarily in the context of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators
| Mediator | Treatment | Chitohexaose (COS6) | Chitopentaose (COS5) | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated | Strong inhibition | Moderate inhibition | [1] |
| iNOS mRNA Expression | LPS-stimulated | Significant reduction (>50%) | Less pronounced reduction | [1] |
| IL-6 Production | LPS-stimulated | Significant reduction (>50%) | Less pronounced reduction | [1] |
| TNF-α Production | LPS-stimulated | Significant reduction (>50%) | Moderate inhibition | [1] |
Table 2: Induction of Anti-inflammatory and M2 Markers
| Marker | Chitohexaose (COS6) | Chitopentaose (COS5) | Reference |
| Arginase-1 | Upregulated | Promotes reparative phenotype | [2][3][4] |
| IL-10 | High levels released | Upregulation of anti-inflammatory cytokines | [2][3][4] |
| YM-1 | Upregulated | Not explicitly stated | [5] |
Signaling Pathways
Chitohexaose and chitopentaose exert their effects on macrophages through distinct signaling pathways.
Caption: Chitohexaose signaling in macrophages.
Caption: Chitopentaose-induced M2 polarization.
Experimental Protocols
Macrophage Culture and Stimulation
-
Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
For anti-inflammatory assays, pre-treat cells with varying concentrations of Chitohexaose or Chitopentaose (e.g., 10-100 µg/mL) for 24 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine protein analysis, 6-8 hours for mRNA analysis).
-
For alternative activation studies, treat macrophages with Chitohexaose or Chitopentaose alone for 48 hours.
-
Cytokine and Nitric Oxide Measurement
-
ELISA for Cytokines (TNF-α, IL-6, IL-10):
-
Collect cell culture supernatants after stimulation.
-
Quantify the concentration of TNF-α, IL-6, and IL-10 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Griess Assay for Nitric Oxide (NO):
-
Collect cell culture supernatants.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: After cell stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for iNOS, TNF-α, IL-6, IL-1β, Arginase-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Use a SYBR Green-based detection method.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blotting for NF-κB Activation
-
Protein Extraction: After stimulation, prepare nuclear and cytoplasmic protein extracts from the macrophages using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The translocation of p65 to the nucleus is indicative of NF-κB activation.
Conclusion
Both chitohexaose and chitopentaose are valuable tools for modulating macrophage function. Chitohexaose stands out for its potent anti-inflammatory properties, making it a strong candidate for research into conditions driven by excessive inflammation, such as sepsis.[1][2][3][5] Chitopentaose, with its pronounced ability to induce a reparative M2 phenotype, is well-suited for studies focused on tissue regeneration and wound healing.[4] The choice between these two chito-oligosaccharides will ultimately depend on the specific research question and desired immunological outcome. This guide provides the foundational data and methodologies to embark on such investigations.
References
- 1. Chitooligosaccharides in combination with interferon-gamma increase nitric oxide production via nuclear factor-kappaB activation in murine RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitooligosaccharide from Pacific White Shrimp Shell Chitosan Ameliorates Inflammation and Oxidative Stress via NF-κB, Erk1/2, Akt and Nrf2/HO-1 Pathways in LPS-Induced RAW264.7 Macrophage Cells [mdpi.com]
- 3. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Preparation Methods of Chitooligosaccharides on Their Physicochemical Properties and Their Anti-Inflammatory Effects in Mice and in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Chitohexaose Hexahydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of Chitohexaose hexahydrochloride is a critical factor that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of methodologies to assess the purity of this complex oligosaccharide, supported by detailed experimental protocols and data presentation formats to aid in the selection of high-quality reagents for research.
Chitohexaose, a hexamer of N-acetyl-D-glucosamine, and its hydrochloride salt are valuable tools in various research fields, including immunology, drug delivery, and enzyme characterization. However, its structural complexity and the potential for impurities, such as shorter or longer oligosaccharide chains, variations in acetylation, and residual solvents, necessitate rigorous purity assessment. This guide outlines the key analytical techniques and provides a framework for comparing this compound from different suppliers.
Comparative Product Specifications
Researchers should carefully evaluate the product specifications provided by suppliers. While purity claims are a starting point, understanding the methods used to determine this purity is crucial. The following table summarizes typical product specifications for this compound available from various biochemical suppliers.
| Specification | Supplier A | Supplier B | Supplier C | Alternative Product (Hexaacetyl-Chitohexaose) |
| CAS Number | 41708-95-6[1][2][3][4][5] | 41708-95-6[1][3][4][5] | 41708-95-6[1][3][4][5] | 38854-46-5[6] |
| Molecular Formula | C₃₆H₆₈N₆O₂₅·6HCl[3][7][5] | C₃₆H₆₈N₆O₂₅·6HCl[3][7][5] | C₃₆H₆₈N₆O₂₅·6HCl[3][7][5] | C₄₈H₈₀N₆O₃₁[6] |
| Molecular Weight | 1203.73 g/mol [3][7][5] | 1203.73 g/mol [3][7][5] | 1203.72 g/mol [4] | 1237.2 g/mol [6] |
| Stated Purity | ≥98%[1] | ≥96% | ≥95%[3] | Purity based on HPLC peak area[6] |
| Appearance | White powder[1] | See datasheet | Not specified | Not specified |
| Storage | 2-8°C[2][3][5] | 2-8°C[3][5] | +2 to +8 °C[3][7] | Not specified |
| Testing Method | HPLC[1] | HPLC[1][2] | Not specified | HPLC[6] |
Key Experimental Protocols for Purity Assessment
The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the identity, purity, and structural integrity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of oligosaccharides.[1][2][6] It separates components of a mixture based on their affinity for a stationary phase, allowing for the quantification of the main compound and any impurities.
Methodology:
A gradient elution HPLC method is often optimal for resolving chito-oligosaccharides with different degrees of polymerization (DP).[8][9]
-
Column: A column with an amino-based stationary phase, such as a LiChrospher 100 NH2 (5 µm, 4 x 250 mm), is suitable for separating N-acetyl-chito-oligosaccharides.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 80:20 (v/v) acetonitrile:water to 60:40 over 60 minutes can provide good separation.[8][9]
-
Detection: UV detection at a low wavelength, such as 205 nm or 210 nm, is effective for detecting the amide bonds in the N-acetylglucosamine units.[8][10]
-
Data Analysis: The purity is determined by calculating the peak area of Chitohexaose relative to the total peak area of all components in the chromatogram. The retention times of chito-oligosaccharide standards (from chitobiose to chitoheptaose) can be used to identify impurities with different degrees of polymerization.[10] A linear relationship often exists between the natural logarithm of the retention time and the degree of polymerization.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of carbohydrates.[11][12] It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the structure and the detection of structurally related impurities.
Methodology:
Both one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR experiments are valuable.
-
Sample Preparation: Dissolve the this compound sample in deuterium (B1214612) oxide (D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.[13]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons, the acetyl methyl protons, and the protons of the glucopyranose rings. The integration of these signals can be used to confirm the ratio of the different proton groups and to detect impurities.
-
¹H-¹³C HSQC: This 2D NMR technique correlates proton and carbon signals, providing a detailed fingerprint of the molecule.[14] It can be used to resolve overlapping signals in the ¹H spectrum and to confirm the connectivity of the sugar units.[15]
-
Data Analysis: The chemical shifts and coupling constants of the NMR signals should be compared with published data for Chitohexaose or related chitin (B13524) oligomers.[13][15] The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities with different masses. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for analyzing oligosaccharides.[16][17]
Methodology:
-
Instrumentation: An ESI or MALDI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.[16][17][18]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and introduced into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.
-
Data Analysis: The measured mass-to-charge ratio (m/z) of the main peak should correspond to the theoretical molecular weight of this compound. Peaks corresponding to shorter or longer oligosaccharides, or species with different degrees of acetylation, can be identified as impurities. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion.[17][18]
Visualization of Experimental Workflows and Signaling Pathways
To aid in the understanding of the purity assessment process and the potential applications of Chitohexaose, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for purity assessment of this compound.
Caption: Hypothetical signaling pathway involving Chitohexaose-mediated immune response.
Conclusion
The purity of this compound is paramount for reliable and reproducible research. While suppliers provide initial purity data, it is incumbent upon the researcher to critically evaluate this information and, where necessary, perform independent verification. A multi-pronged analytical approach utilizing HPLC, NMR, and Mass Spectrometry provides the most comprehensive assessment of purity, identity, and structural integrity. By employing the detailed protocols and comparative framework outlined in this guide, researchers can confidently select and utilize high-purity this compound, thereby enhancing the validity and impact of their scientific investigations.
References
- 1. This compound manufacturer, CasNo.41708-95-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 2. Acmec this compound C15920 10mg, CasNo.41708-95-6 Shanghai Acmec Biochemical Technology Co., Ltd. China (Mainland) [acmec.lookchem.com]
- 3. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. CAS No.41708-95-6,this compound Suppliers [lookchem.com]
- 5. Chitohexaose 6HCl | 41708-95-6 | OC09273 | Biosynth [biosynth.com]
- 6. npchem.co.th [npchem.co.th]
- 7. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 8. jfda-online.com [jfda-online.com]
- 9. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. NMR spectroscopic studies of chitin oligomers - Resolution of individual residues and characterization of minor amide cis conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Chitohexaose Hexahydrochloride Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Chitohexaose (B1231835) hexahydrochloride, a chitosan (B1678972) oligosaccharide, across various cell lines. The data presented herein summarizes its anti-inflammatory and anti-cancer properties, offering a valuable resource for researchers investigating novel therapeutic agents. This document objectively compares its performance with established alternatives and provides supporting experimental data from multiple studies.
I. Anti-Cancer Effects of Chitohexaose Hexahydrochloride
Chitohexaose has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines. Its mechanism of action often involves the modulation of key proteins involved in cell cycle regulation and apoptosis.
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the inhibitory effects of chitohexaose and a common chemotherapeutic agent, Etoposide, on different cancer cell lines.
| Cell Line | Compound | IC50 Value | Incubation Time | Citation |
| A549 (Lung Carcinoma) | Chitohexaose (COS6) | Most potent among chitooligomers (DP 2-6) | 48 h | [1] |
| Etoposide | ~3.49 µM | 72 h | [2] | |
| MCF-7 (Breast Cancer) | Chito-oligosaccharides | - | - | [3][4] |
| Etoposide | - | - | ||
| HCT-116 (Colon Cancer) | Chito-oligosaccharides | - | - | [3] |
| Etoposide | - | - | ||
| HeLa (Cervical Cancer) | Chito-oligosaccharides | - | - | |
| Etoposide | - | - |
Note: Specific IC50 values for this compound in MCF-7, HCT-116, and HeLa cell lines were not available in the reviewed literature. However, studies indicate its inhibitory effects on these cell lines.
Mechanism of Action in Cancer Cells
In A549 lung cancer cells, chitohexaose (COS6) has been shown to exert its anti-tumor activity by down-regulating the mRNA expression of Cyclin D1 and Bcl-xl[1]. This dual mechanism leads to the suppression of tumor cell proliferation and the promotion of apoptosis.
II. Anti-inflammatory Effects of this compound
Chitohexaose exhibits potent anti-inflammatory properties by modulating the response of immune cells, primarily macrophages, to inflammatory stimuli like Lipopolysaccharide (LPS).
Comparative Efficacy in Macrophage-like Cell Lines
The following table compares the anti-inflammatory effects of chitohexaose in different macrophage-like cell lines.
| Cell Line | Stimulant | Chitohexaose Effect | Cytokines Inhibited | Citation |
| THP-1 (Human Monocytic) | LPS | Dose-dependent reduction of pro-inflammatory cytokines | TNF-α, IL-6, IL-1β | [1][5] |
| RAW264.7 (Murine Macrophage) | LPS | Inhibition of pro-inflammatory cytokine expression | TNF-α, IL-6 | [6][7][8] |
Mechanism of Action in Macrophages
Chitohexaose is known to interact with Toll-like receptor 4 (TLR4) on the surface of macrophages. This interaction inhibits the downstream signaling cascade typically activated by LPS, leading to a reduction in the production of pro-inflammatory cytokines.
References
- 1. Anti-inflammatory activity of soluble chito-oligosaccharides (CHOS) on VitD3-induced human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. netjournals.org [netjournals.org]
- 3. Chitinase inhibits growth of human breast and colorectal cancer cells <i>in vitro</i> and Ehrlich ascites carcinoma cells <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]
- 4. Induction of apoptosis in MCF-7 cells by β-1,3-xylooligosaccharides prepared from Caulerpa lentillifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of soluble chito-oligosaccharides (CHOS) on VitD3-induced human THP-1 monocytes | PLOS One [journals.plos.org]
- 6. The inhibition of LPS-induced inflammation in RAW264.7 macrophages via the PI3K/Akt pathway by highly N-acetylated chitooligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chitosan oligosaccharide (COS) inhibits LPS-induced inflammatory effects in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Chitohexaose Hexahydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Chitohexaose hexahydrochloride, a non-hazardous oligosaccharide.
Summary of Key Disposal Information
The following table summarizes the essential information for the disposal of this compound, assuming it is in a solid, non-contaminated form.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as hazardous | [1][2] |
| Primary Disposal Route | Solid Waste (Regular Trash) | [4][7] |
| Secondary Disposal Route | Drain Disposal (for dilute aqueous solutions) | [4][6] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, gloves, safety glasses) | |
| Spill Cleanup | Sweep up solid material, place in a suitable container for disposal |
Detailed Experimental Protocols for Disposal
The following step-by-step procedures provide detailed methodologies for the disposal of this compound.
Protocol 1: Disposal of Solid this compound
This protocol is for the disposal of the compound in its solid, powdered form.
-
Personnel Safety: Before beginning, ensure all personnel involved in the disposal process are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Containerization: Place the waste this compound into a sealed, clearly labeled container. The label should indicate the contents ("this compound, Non-Hazardous Waste") and the date of disposal.
-
Final Disposal: The sealed container can then be placed in the regular laboratory solid waste stream for routine pickup.[4][7]
Protocol 2: Disposal of Aqueous Solutions of this compound
This protocol is for the disposal of dilute, aqueous solutions of the compound.
-
Personnel Safety: As with solid disposal, ensure all personnel are wearing appropriate PPE.
-
Dilution: For small quantities of aqueous solutions, further dilute the solution with at least 20 parts water.[6]
-
Drain Disposal: The diluted solution can be poured down the sanitary sewer drain, followed by a copious amount of running water to ensure it is fully flushed from the plumbing system.[4][6] It is crucial to ensure that the solution does not contain any other hazardous materials.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and the decision pathway, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient research environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
Essential Safety and Handling Guidelines for Chitohexaose Hexahydrochloride
Personal Protective Equipment (PPE) and Engineering Controls
When handling Chitohexaose hexahydrochloride, which is typically a powder, it is crucial to minimize exposure, even if the substance is not classified as hazardous. The following table summarizes the recommended PPE and engineering controls.
| Protection Type | Equipment/Control | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator (e.g., N95) | Recommended when handling large quantities or if dust is generated to avoid inhalation. |
| Engineering Control | Fume hood or ventilated enclosure | Recommended for weighing or transferring powder to minimize dust dispersion in the laboratory environment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safe handling.
-
Preparation : Before handling, ensure that the designated workspace (preferably a fume hood or ventilated area) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and containers.
-
Donning PPE : Put on a lab coat, safety glasses, and gloves. If there is a risk of significant dust generation, a dust mask should also be worn.
-
Handling the Compound :
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of this compound onto weighing paper or directly into a container.
-
Perform all manipulations slowly and deliberately to minimize dust.
-
If any of the compound is spilled, clean it up immediately by gently wiping with a damp paper towel to avoid creating dust.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean all equipment that has come into contact with the substance.
-
Wipe down the work surface with a damp cloth.
-
Properly dispose of all contaminated materials, including gloves and weighing paper.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency and First-Aid Procedures
In the event of accidental exposure, follow these first-aid measures, which are based on protocols for similar chitosan (B1678972) compounds.
| Exposure Route | First-Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if a large amount is swallowed. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is generally not considered a hazardous material, it may typically be disposed of in the regular solid waste stream, but it is best practice to confirm with your institution's environmental health and safety department.
-
Unused Product : Dispose of in a sealed container.
-
Contaminated Materials : Gloves, weighing paper, and paper towels used for cleanup should be placed in a sealed bag before disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
